Product packaging for Cholesta-1,4,6-trien-3-one(Cat. No.:CAS No. 3464-60-6)

Cholesta-1,4,6-trien-3-one

Cat. No.: B1218645
CAS No.: 3464-60-6
M. Wt: 380.6 g/mol
InChI Key: NIJCHQWGAFQPFT-GYKMGIIDSA-N
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Description

Cholesta-1,4,6-trien-3-one (CAS 3464-60-6) is a steroidal trienone that serves as a versatile and pivotal synthetic intermediate in organic chemistry and biochemical research. Its significance stems from a conjugated system of double bonds which makes it a versatile building block for the synthesis of other steroids with important biological activities . A prominent application of this compound is in the synthesis of vitamin D analogs, where its conjugated triene system is a key structural feature that can be modified to create the seco-steroid structure characteristic of vitamin D . The compound is also highly valued in studies exploring chemoselective reduction. Research has demonstrated that using different hydride reagents, including NaBH4 and L-Selectride, on this rigid, unsaturated ketone can produce distinct reduced derivatives like 4,6-cholestadien-3β-ol or 4,6-cholestadien-3α-ol with high selectivity . A widely adopted method for its synthesis involves the dehydrogenation of cholesterol using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . Beyond its synthetic utility, this compound and its analogs are of biochemical interest, for instance, as intermediates in the metabolic pathways of other steroids . This product is intended for research purposes only and is not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H40O B1218645 Cholesta-1,4,6-trien-3-one CAS No. 3464-60-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,13,15,17-19,22-25H,6-8,11-12,14,16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJCHQWGAFQPFT-GYKMGIIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4=CC(=O)C=CC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)C=C[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60956135
Record name Cholesta-1,4,6-trien-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3464-60-6
Record name Cholesta-1,4,6-trien-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3464-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesta-1,4,6-trien-3-one
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Record name Cholesta-1,4,6-trien-3-one
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Record name Cholesta-1,4,6-trien-3-one
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Synthetic Methodologies for Cholesta 1,4,6 Trien 3 One

Total Synthesis Approaches to Cholesta-1,4,6-trien-3-one

Total synthesis involves the creation of a complex molecule from simpler, often non-steroidal, starting materials. While powerful, these routes are typically long and complex for steroids like this compound, for which efficient semisynthetic pathways exist.

The de novo synthesis of the cholestane (B1235564) skeleton is a formidable challenge in organic chemistry that requires the assembly of the tetracyclic core and the installation of the characteristic side chain. libretexts.orglibretexts.org The general pathway to steroids begins with simple precursors and proceeds through key intermediates like squalene (B77637) and lanosterol. libretexts.org Highly proliferating cells, for instance, synthesize fatty acids de novo using enzymes like acetyl-CoA carboxylase (ACC) and fatty-acid synthase (FASN), a process that shares foundational building blocks with steroid synthesis. nih.gov

Methodological advancements in constructing the steroid nucleus often focus on creating the dissonant D-ring cyclopentanone (B42830) or employing biomimetic cyclization reactions. libretexts.org For example, the cyclization of acyclic polyenes can be initiated to form the fused ring system. libretexts.org However, due to the complexity and the number of steps involved—often exceeding 30 distinct enzyme-catalyzed reactions in nature—the de novo chemical synthesis of a specific compound like this compound is not the preferred industrial route. libretexts.orgresearchgate.net Instead, these approaches are more valuable for creating novel steroid analogues not accessible from natural sources. The focus remains on developing concise and efficient routes that can be adapted to various steroid targets. nih.gov

Achieving the correct stereochemistry at multiple chiral centers is a central challenge in steroid synthesis. researchgate.net The cholestane skeleton contains numerous stereocenters, and their precise arrangement is critical for the molecule's properties. In de novo synthesis, stereocontrol is often achieved through substrate-controlled reactions, where the existing chirality of the molecule directs the stereochemical outcome of subsequent transformations. libretexts.org

For example, stereoselective introduction of angular methyl groups can be accomplished via reactions on stereochemically defined intermediates. libretexts.org Asymmetric catalysis and the use of chiral auxiliaries are other powerful strategies employed in modern organic synthesis to control chirality. rsc.org These methods allow for the enantioselective or diastereoselective formation of key bonds and stereocenters, ensuring the final product has the desired three-dimensional structure. researchgate.netrsc.org While these principles are fundamental to steroid synthesis, their application to the total synthesis of this compound is largely academic, given the prevalence of semisynthesis.

Semisynthesis from Cholesterol and Precursor Steroids to this compound

Semisynthesis, which utilizes abundant natural products as starting materials, is the most practical and widely used approach for producing this compound. Cholesterol and its derivatives serve as ideal precursors.

A primary method for synthesizing this compound is the oxidative dehydrogenation of cholesterol or related intermediates. nih.govgoogle.com The reagent 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a highly effective and widely used oxidant for this transformation. rsc.orgresearchgate.net The reaction involves the introduction of double bonds at the C1-C2 and C6-C7 positions of the steroid nucleus, along with the oxidation of the 3β-hydroxyl group to a 3-keto group, to form the conjugated trienone system. nih.govprepchem.comoup.com

The reaction is typically performed by refluxing the steroidal precursor with a stoichiometric amount of DDQ in a non-polar solvent like dioxane or toluene. prepchem.comoup.com The process converts cholesterol directly into this compound. nih.govprepchem.com Similarly, cholesta-4,6-dien-3-one (B116434) can be dehydrogenated with DDQ to yield the target compound. google.com

Table 1: Synthesis of this compound via DDQ Oxidation
Starting MaterialReagentSolventConditionsYieldReference
CholesterolDDQDioxaneReflux, 22 hrs~59% (calculated from reported masses) prepchem.com
Cholesta-4,6-dien-3β-olDDQDioxaneReflux, 2 hrs (after initial room temp. reaction)65% oup.comoup.com
CholesterolDDQNot SpecifiedNot SpecifiedNot Specified nih.gov
25-HydroxycholesterolDDQDioxaneReflux, 16 hrs~56% (for the hydroxylated trienone) google.com

Chemoselectivity, the preferential reaction of a reagent with one functional group over others, is crucial in steroid chemistry due to the presence of multiple reactive sites. nih.govresearchgate.net The reduction of the conjugated ketone system in this compound provides an excellent example of chemoselective transformations. Depending on the hydride reagent and reaction conditions used, different products can be obtained with high selectivity. nih.gov

For instance, reduction with sodium borohydride (B1222165) (NaBH₄) typically results in 1,4-addition, reducing the C4-C5 double bond and the 3-keto group to yield 4,6-cholestadien-3β-ol. nih.gov In contrast, sterically hindered reducing agents like L-Selectride can achieve a selective 1,2-reduction of the carbonyl group, favoring the formation of the 3α-alcohol while leaving the conjugated double bond system intact. nih.gov Other reagents like Super-hydride can selectively reduce the C1-C2 double bond. nih.gov This highlights how the choice of reagent allows for precise control over the transformation of a polyfunctional molecule. acgpubs.org

Table 2: Chemoselective Reduction of this compound
ReagentEquivalentsMajor ProductReference
Sodium borohydride (NaBH₄)44,6-Cholestadien-3β-ol nih.gov
L-Selectride124,6-Cholestadien-3α-ol nih.gov
Super-hydride124,6-Cholestadien-3-one nih.gov
9-Borabicyclo[3.3.1]nonane (9-BBN)141,4,6-Cholestatrien-3α-ol nih.gov
Lithium aluminium hydride (LiAlH₄)64,6-Cholestadien-3β-ol nih.gov
Borane dimethyl sulfide (B99878) complex (BH₃·S(CH₃)₂)11Cholestane nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign, economically viable, and safer for human health. researchgate.netresearchgate.net In steroid synthesis, this involves developing alternatives to hazardous reagents, using catalytic methods, and minimizing waste. brynmawr.edumdpi.com

The traditional synthesis of this compound often uses stoichiometric amounts of the toxic oxidant DDQ and solvents like dioxane, which have significant environmental and health concerns. prepchem.comresearchgate.net Green chemistry approaches seek to improve this process. One major area of development is the use of catalytic quantities of DDQ in conjunction with a co-oxidant, such as molecular oxygen (O₂), which reduces the amount of toxic quinone needed. rsc.orgresearchgate.netnih.gov This organocatalytic approach makes the process more sustainable. nih.gov Furthermore, replacing hazardous solvents with greener alternatives and developing biocatalytic methods are active areas of research in steroid manufacturing. researchgate.netmdpi.com While biocatalysis using engineered microorganisms is emerging as a powerful and sustainable platform for producing various steroid intermediates, its specific application to generate this compound is still an area for future development. mdpi.com

Challenges and Future Directions in this compound Synthesis

Despite the established methods for synthesizing this compound, several challenges remain, and new research directions are emerging to address these issues.

The chemoselectivity of reactions involving multifunctional steroids is another hurdle. For instance, reduction reactions on this compound using various hydride reagents show that the outcome is highly dependent on the specific reagent and conditions used, leading to a variety of products. nih.gov This indicates that achieving a specific desired transformation can be challenging.

Future directions in the synthesis of this compound are increasingly pointing towards biocatalysis. The use of enzymes like cholest-4-en-3-one Δ1-dehydrogenase from Sterolibacterium denitrificans offers a promising alternative to traditional chemical oxidants. nih.govnih.gov This enzyme specifically catalyzes the 1,2-dehydrogenation of 3-ketosteroids. mdpi.com Researchers have successfully immobilized this enzyme, which not only allows for its easy separation and reuse but also enhances its operational stability. mdpi.comresearchgate.net This approach could lead to more efficient, environmentally friendly, and cost-effective production methods. The versatility of such enzymes, which can act on a wide range of steroid substrates, opens up possibilities for developing novel synthetic pathways. researchgate.netresearchgate.net Further research into enzyme engineering and process optimization could overcome the current limitations and pave the way for the industrial application of biocatalytic methods in steroid synthesis.

Biosynthetic Pathways and Enzymatic Conversions of Cholesta 1,4,6 Trien 3 One

Identification of Natural Sources and Biological Origin of Cholesta-1,4,6-trien-3-one

This compound is a derivative of cholesterol and has been identified in various biological contexts. cymitquimica.com It is recognized as a metabolite in certain microbial and marine organisms. For instance, it has been isolated from octocorals of the genus Dendronephthya. mdpi.com In the context of microbial metabolism, it is a known intermediate in the degradation of cholesterol by certain bacteria. nih.govresearchgate.net

Enzymology of this compound Biosynthesis and Metabolism

The formation and breakdown of this compound are governed by specific enzymatic reactions. These processes are crucial for understanding its role in cellular metabolism.

Characterization of Key Enzymes Involved in its Formation or Degradation

Several enzymes are implicated in the metabolic pathways involving this compound. A key enzyme in its formation is cholesterol oxidase , which catalyzes the oxidation of cholesterol to cholest-4-en-3-one. mdpi.com This intermediate can then be further dehydrogenated.

In the denitrifying bacterium Sterolibacterium denitrificans, an enzyme named cholest-4-en-3-one-Δ1-dehydrogenase is involved in the anoxic metabolism of cholesterol. nih.govresearchgate.net This enzyme facilitates the conversion of cholest-4-en-3-one to cholesta-1,4-dien-3-one (B1207908). nih.govresearchgate.net While not directly producing the trienone, this enzymatic step is part of the pathway that can lead to its formation.

The degradation of this compound can involve reductases. For example, reduction of the compound can yield products like 4,6-cholestadien-3β-ol. nih.gov

Cofactor Requirements and Reaction Mechanisms of Biosynthetic Enzymes

The enzyme cholest-4-en-3-one-Δ1-dehydrogenase from Sterolibacterium denitrificans is a flavoprotein, containing approximately one molecule of FAD (flavin adenine (B156593) dinucleotide) per subunit. researchgate.net FAD acts as a crucial cofactor, accepting electrons during the dehydrogenation reaction. The enzyme can utilize various artificial electron acceptors, such as dichlorophenol indophenol (B113434) and methylene (B1212753) blue, to facilitate the oxidation of its substrate under anoxic conditions. nih.govresearchgate.net

Metabolic Precursors and Downstream Products in this compound Pathways (e.g., Vitamin D precursors)

This compound is situated within a network of steroidal metabolic pathways, serving as both a product of certain precursors and a starting point for various downstream molecules.

Metabolic Precursors:

The primary precursor for the biosynthesis of this compound is cholesterol . cymitquimica.comprepchem.com The conversion is often initiated by the oxidation of cholesterol. For example, cholesterol can be oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield this compound. prepchem.comarkat-usa.org Another precursor is cholesta-4,6-dien-3β-ol , which can be oxidized to form this compound. oup.comoup.com

Downstream Products:

This compound can be converted into several other steroids, some of which are precursors to vitamin D. Through a deconjugation process followed by reduction, it can be transformed into 3β-hydroxy-cholesta-1,5,7-triene , a precursor for vitamin D3 synthesis. arkat-usa.orgresearchgate.net This conversion highlights its potential role in the synthesis of vital compounds. Other downstream products include cholesta-4,7-dien-3-one (B99512) and 5α-cholest-7-en-3-one .

Precursor/ProductRelationship to this compound
CholesterolPrecursor
Cholesta-4,6-dien-3β-olPrecursor
3β-Hydroxy-cholesta-1,5,7-trieneDownstream Product (Vitamin D3 precursor)
Cholesta-4,7-dien-3-oneDownstream Product
5α-Cholest-7-en-3-oneDownstream Product

Regulation of this compound Biosynthesis in Specific Organisms (e.g., Microorganisms)

In microorganisms, the biosynthesis of steroidal compounds, including intermediates like this compound, is a regulated process. In the context of cholesterol metabolism by gut microbiota, the formation of related compounds such as cholest-4-en-3-one is a key step. mdpi.com The enzymes involved in these pathways are often subject to regulatory controls that respond to the availability of the substrate (cholesterol) and the metabolic needs of the organism. For instance, in Sterolibacterium denitrificans, the expression of enzymes for anoxic cholesterol metabolism is induced by the presence of cholesterol and the absence of oxygen. nih.govresearchgate.net

Biotechnological Approaches for this compound Production

The production of this compound can be achieved through both chemical synthesis and biotechnological methods.

Chemical Synthesis:

A common laboratory synthesis involves the dehydrogenation of cholesterol or its derivatives. The use of reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a solvent such as dioxane is a well-established method for converting cholesterol into this compound. prepchem.com Another approach involves the oxidation of cholesta-4,6-dien-3β-ol. oup.comoup.com

Biotechnological Production:

Microbial transformation offers a promising "green" alternative for producing steroid synthons. Mycolicibacterium species are known to catabolize natural sterols like cholesterol. nih.gov The initial steps of this catabolism involve the oxidation of cholesterol to cholest-4-en-3-one by cholesterol oxidase or 3β-hydroxysteroid dehydrogenase/isomerase. nih.gov While not directly producing the trienone, these pathways could potentially be engineered. By modifying the metabolic pathways of these microorganisms, for example, by deleting genes responsible for further degradation of intermediates, it may be possible to accumulate specific steroid compounds like this compound. This approach is being explored for the industrial production of various steroid precursors.

Advanced Spectroscopic and Chromatographic Methods in Cholesta 1,4,6 Trien 3 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural assignment of Cholesta-1,4,6-trien-3-one. While one-dimensional ¹H and ¹³C NMR provide initial information, two-dimensional (2D) techniques are essential for irrefutable proof of its complex structure. researchgate.netntu.edu.tw

A suite of 2D-NMR experiments is employed to piece together the molecular puzzle of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (J-couplings) through-bond, typically over two or three bonds. It is instrumental in identifying spin systems within the molecule, such as tracing the connectivity of protons along the steroid's aliphatic backbone and within the distinct olefinic regions of the A and B rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu It allows for the unambiguous assignment of each carbon atom that bears a proton. The spectrum displays ¹H chemical shifts on one axis and ¹³C chemical shifts on the other, with cross-peaks indicating direct C-H bonds. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, revealing through-space correlations. This is vital for determining the stereochemistry of the molecule. For example, NOESY correlations can confirm the relative stereochemistry of the methyl groups at C-18 and C-19 and the stereochemistry at the various ring junctions, ensuring the correct all-trans configuration expected in the cholesta- scaffold. ntu.edu.twsemanticscholar.org

Proton(s)Expected Key HMBC Correlations to CarbonsStructural Information Gained
H-1C-2, C-3, C-5, C-10Confirms A-ring structure and linkage to C-10
H-4C-2, C-3, C-5, C-6, C-10Confirms A-ring dienone system
H-6C-4, C-5, C-7, C-8, C-10Confirms B-ring triene system
H₃-19C-1, C-5, C-9, C-10Positions the C-19 methyl group on C-10
H₃-18C-12, C-13, C-14, C-17Positions the C-18 methyl group on C-13

Isotopic labeling involves the incorporation of stable isotopes, such as Deuterium (²H) or Carbon-13 (¹³C), into the molecule. While specific published studies on isotopically labeled this compound are not prominent, the application of this technique is well-established in steroid research.

The primary purposes of isotopic labeling in NMR studies would include:

Mechanistic Studies: Tracing the metabolic or synthetic pathways leading to the formation of this compound. By feeding an organism or a chemical reaction a labeled precursor, the position of the labels in the final product can be determined by NMR, elucidating the reaction mechanism.

Simplifying Complex Spectra: Selective deuteration can simplify complex ¹H NMR spectra by replacing specific protons with deuterium, which is NMR-inactive under typical ¹H NMR conditions. This helps in assigning the remaining proton signals.

Quantitative NMR (qNMR): Using a known amount of a ¹³C-labeled internal standard that is structurally similar to this compound would allow for precise quantification of the analyte in complex mixtures without the need for an identical standard of the analyte itself. google.com

Mass Spectrometry (MS) for Characterization and Quantification

Mass spectrometry is a cornerstone technique for the analysis of this compound, providing vital information on its molecular weight, elemental formula, structure, and quantity.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of an ion, often to within a few parts per million (ppm). amazonaws.com This accuracy is sufficient to determine a unique elemental composition for a given mass. For this compound, HRMS is used to confirm its molecular formula, C₂₇H₄₀O. nih.gov This technique is critical for distinguishing the compound from other molecules that might have the same nominal mass but a different elemental formula. tum.de

ParameterValueSource
Molecular FormulaC₂₇H₄₀O nih.gov
Theoretical Exact Mass380.30792 u nih.gov
Typical HRMS Tolerance< 5 ppm amazonaws.com

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound, m/z 381.31), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. The fragmentation pattern is a molecular fingerprint that provides significant structural information. researchgate.net

The fragmentation of the this compound ion would be influenced by the stable, conjugated π-system and the charge localization on the carbonyl oxygen. Key fragmentation pathways for sterols typically involve:

Loss of Water: Although less likely from the keto-form compared to a hydroxylated steroid, loss of H₂O can occur.

Loss of Methyl Groups: Sequential loss of the angular methyl groups (CH₃).

Side Chain Cleavage: Fragmentation of the C17-side chain is a common pathway for steroids.

Ring System Fragmentation: Characteristic cleavages within the tetracyclic ring system provide diagnostic ions. For many steroids, cleavages in the B and C rings are common. researchgate.netnih.gov The extended conjugation in this compound would be expected to yield a particularly stable A/B ring fragment.

Precursor Ion (m/z)Potential Fragment Ion (m/z)Proposed Neutral Loss / Fragment Identity
381.3 ([M+H]⁺)363.3Loss of H₂O
381.3 ([M+H]⁺)366.3Loss of CH₃
381.3 ([M+H]⁺)269.2Loss of C₈H₁₇ side chain
381.3 ([M+H]⁺)147.1Characteristic C-ring fragmentation product

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry adds another dimension of separation. scielo.org.co IMS separates ions in the gas phase based on their size, shape, and charge, quantified as a collision cross-section (CCS). nih.gov This technique is particularly powerful for separating isomers—compounds with the same mass (and formula) but different structures. researchgate.net

For this compound, IMS-MS would be highly valuable for:

Isomer Separation: Distinguishing it from other cholestatrienone isomers, such as Cholesta-4,6,8(14)-trien-3-one, which would have identical masses but different shapes and therefore different drift times or CCS values.

Conformational Studies: Providing insights into the three-dimensional structure of the ion in the gas phase. Different conformers of the same molecule can sometimes be separated by IMS.

Complex Mixture Analysis: Enhancing peak capacity and signal-to-noise when analyzing complex biological or environmental samples by separating the target analyte from matrix interferences prior to mass analysis. encyclopedia.pub PubChem lists a calculated CCS value for the [M+H]⁺ ion of this compound as 17.1 Ų, which can serve as a reference point in experimental studies. nih.gov

Chromatographic Separation Techniques for this compound and Related Compoundsrsc.orgnih.govresearchgate.netresearchgate.net

Chromatographic methods are fundamental to isolating this compound from complex mixtures, a necessary step for accurate quantification and further analysis. rsc.org The choice of technique depends on the polarity of the steroid and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of steroids. nih.gov For compounds like this compound, reversed-phase HPLC is often the method of choice. oup.comresearchgate.net Method development involves optimizing several parameters to achieve high resolution and sensitivity. researchgate.net

Key HPLC Parameters for Steroid Separation:

ParameterDescriptionTypical Conditions for Steroid Analysis
Stationary Phase (Column) The solid support over which the mobile phase flows. C18 (octadecylsilyl) columns are common for their hydrophobicity.C18 or C8 reversed-phase columns. nih.gov
Mobile Phase The solvent that moves the sample through the column. A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typical.Isocratic or gradient elution with acetonitrile/water or methanol/water mixtures. oup.comresearchgate.net
Detection The method used to detect the compound as it elutes from the column. UV detection is common for conjugated systems like this compound.UV detection at wavelengths corresponding to the absorbance maxima of the steroid (e.g., 214 nm, 254 nm, 280 nm). oup.comresearchgate.net
Flow Rate The speed at which the mobile phase is pumped through the column.Typically in the range of 0.5 - 2.0 mL/min.
Temperature Column temperature can be controlled to improve separation efficiency and reproducibility.Often performed at or slightly above room temperature.

This table is a generalized representation based on common practices in steroid analysis.

The development of a successful HPLC method requires careful selection of these parameters to ensure adequate separation from other structurally similar steroids that may be present in the sample. nih.gov For instance, a gradient elution, where the mobile phase composition is changed over time, can be effective for separating a wide range of steroids with different polarities in a single run. researchgate.net

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, many steroids, including this compound, have low volatility and contain polar functional groups that can lead to poor chromatographic performance. tandfonline.comnih.gov Therefore, derivatization is often a necessary step prior to GC analysis. tandfonline.comacs.org

Common Derivatization Strategies for Steroids in GC:

Silylation: This is the most common method, where active hydrogens (in hydroxyl groups) are replaced with a trimethylsilyl (B98337) (TMS) group. tandfonline.commdpi.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. mdpi.com This process increases volatility and thermal stability. tandfonline.com

Oximation: Ketone groups can be converted to oximes to improve their chromatographic behavior. restek.com

The choice of a high-temperature, low-bleed capillary column, such as one with a 100% dimethylpolysiloxane stationary phase, is also crucial for the successful GC analysis of these high-molecular-weight compounds. restek.com

Supercritical Fluid Chromatography (SFC) offers a valuable alternative to both HPLC and GC for the separation of complex steroid mixtures. nih.gov It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. tandfonline.comtandfonline.com

Advantages of SFC in Steroid Analysis:

Orthogonal Selectivity: SFC can often separate isomeric steroids that are difficult to resolve by HPLC or GC. nih.gov

Speed: The low viscosity and high diffusivity of supercritical fluids allow for faster separations compared to HPLC. tandfonline.com

Versatility: By manipulating pressure and temperature, the solvent strength of the supercritical fluid can be finely tuned to optimize separation. tandfonline.comresearchgate.net

SFC has demonstrated its potential in endogenous steroid profiling, capable of separating a large number of structurally similar steroids, including isomers. nih.gov

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysisnih.govresearchgate.net

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), are the gold standard for the definitive identification and quantification of steroids. thieme-connect.comaustinpublishinggroup.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides high chromatographic resolution and generates mass spectra that offer detailed structural information, making it highly specific. thieme-connect.com GC-MS is considered a reference method for steroid analysis. thieme-connect.com The analysis of this compound has been reported using GC-MS. nih.govjeeng.net In many cases, derivatization is required to ensure the compound is volatile enough for GC analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing steroids without the need for derivatization. researchgate.nettandfonline.com It is the method of choice for intact or complex steroids. thieme-connect.com The development of LC-tandem mass spectrometry (LC-MS/MS) has further improved sensitivity and specificity, allowing for high-throughput analysis. researchgate.netthieme-connect.com This technique is increasingly becoming the preferred method in many clinical and research laboratories for steroid analysis. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Structural Insights

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by specific absorption bands corresponding to its key structural features. The most prominent band is due to the carbonyl (C=O) group of the ketone. orgchemboulder.com For α,β-unsaturated ketones, this C=O stretching vibration is typically observed in the range of 1685-1666 cm⁻¹. orgchemboulder.com Conjugation with the double bonds in the A-ring lowers the frequency compared to a saturated ketone (which appears around 1715 cm⁻¹). orgchemboulder.commsu.edu The spectrum would also show characteristic C=C stretching vibrations for the conjugated triene system and C-H stretching and bending vibrations. epj-conferences.org

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds. researchgate.netunibe.ch It can provide detailed information about the carbon skeleton and conformational features of steroids. nih.gov For this compound, Raman spectroscopy would be useful for characterizing the vibrations of the C=C bonds within the triene system. rsc.orgnih.gov The combination of IR and Raman data allows for a more complete vibrational assignment and structural characterization. nih.gov

Characteristic Vibrational Frequencies for this compound:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Carbonyl (C=O)Stretch1685 - 1666IR
Alkene (C=C)Stretch~1650 - 1580IR, Raman
C-H (sp²)Stretch>3000IR, Raman
C-H (sp³)Stretch<3000IR, Raman

This table provides expected ranges based on general principles of vibrational spectroscopy for conjugated ketones. orgchemboulder.commsu.eduspectroscopyonline.com

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. While a specific crystal structure for this compound was not found in the search results, the technique has been widely applied to other steroidal compounds, including other trienones. nih.govacs.org

If a single crystal of this compound were analyzed, X-ray crystallography would provide precise data on:

Bond lengths and angles: Confirming the geometry of the fused ring system and side chain.

Conformation of the rings: Detailing the chair/boat/envelope conformations of the individual rings.

Absolute stereochemistry: Unequivocally establishing the configuration at all chiral centers.

Molecular packing: Revealing how the molecules are arranged in the crystal lattice.

This level of structural detail is invaluable for understanding the molecule's physical properties and its interactions with biological targets. Studies on similar steroidal enones and trienones have utilized X-ray crystallography to confirm structures and explain reaction mechanisms. nih.govresearchgate.netmdpi.com

Biological Activities and Molecular Mechanisms of Cholesta 1,4,6 Trien 3 One Excluding Clinical Human Data

In Vitro Studies on Cellular Models

Research on non-human cellular models has begun to shed light on the diverse biological activities of Cholesta-1,4,6-trien-3-one. These studies are crucial for understanding its fundamental molecular mechanisms.

Effects on Cell Proliferation and Apoptosis in Non-Human Cell Lines

While direct studies on the effect of this compound on cell proliferation and apoptosis in non-human cell lines are not extensively detailed in the provided search results, related compounds offer some insights. For instance, Cholest-4-en-3-one, a structurally similar steroid, has been shown to decrease the viability of breast cancer cell lines MCF-7 and MDA-MB-231. nih.govnih.gov This effect is linked to its role as a ligand for Liver X Receptors (LXR), which, when activated, can disrupt membrane rafts and inhibit cell migration. nih.govnih.gov Further investigation is needed to determine if this compound exhibits similar cytostatic or pro-apoptotic activities in various non-human cell models.

Modulation of Gene Expression and Protein Synthesis Pathways

The influence of this compound on gene expression and protein synthesis is an area of active investigation. The process of protein synthesis itself is a complex cascade, beginning with the transcription of DNA into messenger RNA (mRNA) and culminating in the translation of mRNA into functional proteins. ozbiosciences.com Steroids can modulate these pathways at multiple levels.

Studies on the related compound, Cholest-4-en-3-one, have demonstrated its ability to alter gene expression. In macrophage-differentiated THP-1 cells, it significantly increased the mRNA expression of LXR and its target genes, including ABCA1, ABCG1, and APOE. nih.gov In breast cancer cells, it was found to decrease the mRNA expression of enzymes involved in lipogenesis and cholesterol synthesis, such as ACC1, FASN, SCD1, and HMGCR, while increasing the expression of the cholesterol transporters ABCG1 and ABCA1. nih.govnih.gov These findings highlight the potential for steroids like this compound to exert their biological effects through the regulation of specific gene networks. The process of gene expression leading to protein synthesis involves several key steps: transcription, mRNA processing, translation, and post-translational modifications. ozbiosciences.com

Receptor Binding and Ligand-Target Interactions (e.g., Steroid Receptors, Membrane Receptors)

This compound and its analogs are known to interact with various receptors. In the octocoral cnidarian Dendronephthya studeri, Cholesta-1,4,22-trien-3-one has been identified, and it is hypothesized that such dienones are precursors to A-ring aromatic steroids. nih.gov One of these aromatized steroids from Dendronephthya studeri has been shown to bind to an ancestral steroid receptor, albeit with low affinity. nih.gov This suggests a potential role for these compounds in signaling pathways mediated by nuclear receptors in invertebrates. nih.gov

Furthermore, the related compound Cholest-4-en-3-one acts as a ligand for Liver X Receptors (LXR), influencing lipid metabolism and cell viability in breast cancer cells. nih.govnih.gov The discovery of membrane progestin receptors (mPRs), which are G protein-coupled receptors, has expanded the understanding of steroid signaling beyond the classical nuclear receptor model. oup.com These receptors can initiate rapid, non-genomic hormonal responses. oup.com While direct binding data for this compound to these specific receptors is not available, the existing research on similar compounds suggests it may interact with a range of steroid and membrane receptors.

Enzymatic Modulation by this compound and its Precursors/Metabolites

The enzymatic activities related to this compound are critical to its function and metabolism. This includes its role as a substrate, inhibitor, or activator of various enzymes, particularly those involved in steroidogenesis and xenobiotic metabolism.

Inhibition or Activation of Specific Steroidogenic Enzymes (e.g., Aromatase Inhibition)

A key enzymatic activity associated with triene-structured steroids is the inhibition of aromatase (CYP19A1), the enzyme responsible for converting androgens to estrogens. Androsta-1,4,6-triene-3,17-dione (ATD), a structurally related compound, is a potent and irreversible inhibitor of aromatase. ebi.ac.ukwikipedia.org It permanently binds to and inactivates the enzyme, thereby blocking estrogen synthesis. ebi.ac.ukwikipedia.org ATD has been shown to cause a time-dependent loss of aromatase activity in rat ovarian microsomes in vitro and inhibit ovarian aromatase in vivo. ebi.ac.uk

While direct studies on this compound as an aromatase inhibitor are limited in the provided results, the activity of ATD suggests that the 1,4,6-trien-3-one moiety is crucial for this inhibitory function. Further research is warranted to characterize the specific inhibitory profile of this compound against aromatase and other steroidogenic enzymes.

The table below summarizes the inhibitory activity of a related compound against aromatase.

CompoundEnzymeActivityKi Value
Androsta-1,4,6-triene-3,17-dioneAromataseInhibitor0.18 µM

Data sourced from TargetMol targetmol.com

Interaction with Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a superfamily of proteins that play a central role in the metabolism of a wide variety of endogenous and exogenous compounds, including steroids. fda.gov The interaction of this compound and its precursors with CYP enzymes is multifaceted.

In the context of cholesterol metabolism in Mycobacterium tuberculosis, CYP125A1 and CYP142A1 are involved in the oxidation of the steroid side-chain. nih.gov The precursor, Cholest-4-en-3-one, binds as a Type I ligand to the active site of these enzymes. nih.gov

Furthermore, the enzyme Cholest-4-en-3-one-Δ1-dehydrogenase, a flavoprotein from the bacterium Sterolibacterium denitrificans, catalyzes the Δ1-desaturation of Cholest-4-en-3-one to produce Cholesta-1,4-dien-3-one (B1207908). researchgate.net This enzyme can also oxidize other steroids, indicating a degree of substrate promiscuity. researchgate.net

The table below details the interaction of a precursor of this compound with bacterial Cytochrome P450 enzymes.

CompoundEnzymeInteraction Type
Cholest-4-en-3-oneCYP125A1Type I Ligand Binding
Cholest-4-en-3-oneCYP142A1Type I Ligand Binding

Data derived from studies on Mycobacterium tuberculosis. nih.gov

In Vivo Studies in Non-Human Animal Models and Model Organisms

The biological relevance of this compound extends to its effects observed in various non-human animal models. These in vivo studies provide crucial insights into its physiological and molecular impacts within complex biological systems.

Impact on Hormonal Regulation in Vertebrate and Invertebrate Models (e.g., Ecdysteroid biosynthesis)

In invertebrates, particularly insects, this compound is recognized as an intermediate in the synthetic pathway of 7-dehydrocholesterol (B119134), a precursor to ecdysteroids. liverpool.ac.uk Ecdysteroids are steroid hormones that govern critical developmental processes such as molting and metamorphosis. The conversion of cholesterol to ecdysone (B1671078) involves a series of enzymatic steps, and this compound has been identified as a step in a synthetic route to produce radiolabelled 7-dehydrocholesterol for studying ecdysteroid biosynthesis. liverpool.ac.uk Research on insect species like Locusta migratoria and Spodoptera littoralis has explored the intricate pathways of ecdysteroid synthesis, where intermediates derived from cholesterol are crucial. liverpool.ac.uk

In vertebrate models, the direct impact on hormonal regulation is less defined. However, the metabolism of related compounds like cholesta-4,6-dien-3-one (B116434) has been studied in tissues such as the liver, adrenals, and brain, suggesting its potential interaction with steroid metabolic pathways in these organs. hmdb.ca

Effects on Physiological Processes in Experimental Animal Systems

The physiological effects of this compound and its analogs have been investigated in various experimental animal systems. For example, the related compound cholest-4-en-3-one, a cholesterol metabolite produced by gut microbiota, has been shown to alleviate hyperlipidemia, hepatic cholesterol accumulation, and hyperinsulinemia in obese, diabetic db/db mice. mdpi.com This suggests a potential role for such steroid derivatives in modulating lipid metabolism and glucose homeostasis.

In the context of invertebrate physiology, the role of this compound as a precursor in ecdysteroid biosynthesis directly ties it to the regulation of developmental timing and progression in insects. liverpool.ac.uk Disruptions in this pathway can lead to developmental arrest or abnormalities.

The broader physiological relevance of such compounds is underscored by the use of animal models in biomedical research to understand complex biological processes and for the preclinical evaluation of new drugs. facellitate.com

Molecular Mechanisms of Action in Non-Human Biological Systems

The molecular mechanisms underlying the actions of this compound and related compounds are multifaceted. In insects, its role as an intermediate in the ecdysteroid pathway is a key mechanism. liverpool.ac.uk The conversion of dietary cholesterol into ecdysone is a complex process involving multiple enzymatic reactions, and the structural features of intermediates like this compound are critical for their recognition and processing by the relevant enzymes. mdpi.com

In other biological systems, the mechanisms can be different. For instance, some steroid derivatives have been shown to interact with specific cellular targets. Cholest-4-en-3-one is a substrate for the enzyme cholest-4-en-3-one-Δ1-dehydrogenase, which is involved in anoxic cholesterol metabolism in bacteria. nih.govresearchgate.netnih.gov This enzyme catalyzes the desaturation of cholest-4-en-3-one to form cholesta-1,4-dien-3-one. nih.govresearchgate.netnih.gov

Anti-inflammatory or Immunomodulatory Effects in Pre-Clinical Models

While direct studies on the anti-inflammatory or immunomodulatory effects of this compound are limited, research on structurally related compounds provides some insights. For example, ergosta-4,6,8(14),22-tetraen-3-one (B108213), a compound isolated from the mushroom Polyporus umbellatus, has demonstrated immunomodulatory properties. researchgate.net Furthermore, other steroidal compounds have been shown to modulate inflammatory pathways. For instance, some plant-derived sterols can down-regulate pro-inflammatory cytokines. Conversely, pentalinonsterol (cholest-4,20,24-trien-3-one) has been shown to enhance the activity of phospholipase A2 and the production of TNF-α in bone marrow-derived macrophages, indicating that not all plant sterols have anti-inflammatory effects. mdpi.com

Antimicrobial or Antiparasitic Activities in Research Settings

Several studies have highlighted the antimicrobial and antiparasitic potential of steroidal compounds, including those structurally similar to this compound.

In the realm of antiparasitic research, sterols isolated from the plant Pentalinon andrieuxii, such as pentalinonsterol (cholest-4,20,24-trien-3-one), have demonstrated significant antileishmanial activity against Leishmania mexicana. nih.gov Another related compound, cholest-4-en-3-one, also exhibited potent activity against amastigotes of L. mexicana. nih.gov Furthermore, inhibitors of sterol biosynthesis, which can lead to the accumulation of intermediates, have shown potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. pnas.orgconicet.gov.arplos.org

Regarding antimicrobial activity, ethanolic extracts of Calotropis procera leaves, which contain various steroidal compounds including cholesta-4,6-dien-3β-ol, have shown significant antimicrobial activity against bacteria like Escherichia coli and Staphylococcus aureus. jocpr.com Similarly, ergosta-4,6,8(14),22-tetraen-3-one has exhibited antimicrobial activity against E. coli, S. aureus, and Bacillus subtilis. researchgate.net An extract from the endophytic fungus Aspergillus niger strain SH3 contained a compound identified as 1',1'.Dicarboxy.1á,2á.dihydro.3'H.cycloprop liverpool.ac.ukcore.ac.ukcholesta.1,4,6.trien.3.one, which was part of a mixture showing antimicrobial activity. nih.gov

Role in Plant Physiology or Microorganism Function

In microorganisms, this compound can be a product of steroid metabolism. For example, the thermophilic actinobacterium Saccharopolyspora hirsuta can convert various steroids, and its metabolic pathways involve intermediates like cholesta-1,4-dien-3-one. mdpi.com This bacterium can fully degrade cholesterol, and cholesta-1,4-dien-3-one is one of the identified intermediates in this process. mdpi.commdpi.com The bacterium Sterolibacterium denitrificans utilizes cholest-4-en-3-one as a substrate for cholest-4-en-3-one-Δ1-dehydrogenase, producing cholesta-1,4-dien-3-one as part of its anoxic cholesterol metabolism. nih.govresearchgate.netnih.gov

The presence of related steroidal compounds has been identified in various plants. For instance, an ethanolic extract of Calotropis procera leaves was found to contain cholesta-4,6-dien-3β-ol. jocpr.com Additionally, a compound with a similar cholestane (B1235564) skeleton, 1',1'.Dicarboxy.1á,2á.dihydro.3'H.cycloprop liverpool.ac.ukcore.ac.ukcholesta.1,4,6.trien.3.one, was detected in an extract from the endophytic fungus Aspergillus niger. nih.gov

Table of Research Findings for this compound and Related Compounds

Compound/ExtractModel Organism/SystemBiological Activity/RoleResearch Focus
This compound Locusta migratoria, Spodoptera littoralisIntermediate in ecdysteroid biosynthesisInsect hormonal regulation liverpool.ac.uk
1',1'.Dicarboxy.1á,2á.dihydro.3'H.cycloprop liverpool.ac.ukcore.ac.ukcholesta.1,4,6.trien.3.one Aspergillus niger (endophytic fungus)Component of an extract with antimicrobial activityAntimicrobial compounds from fungi nih.gov
Cholest-4-en-3-onedb/db miceAlleviates hyperlipidemia, hepatic cholesterol accumulation, and hyperinsulinemiaMetabolic disorders mdpi.com
Cholest-4-en-3-oneLeishmania mexicanaAntiparasitic (antileishmanial)Antiparasitic drug discovery nih.gov
Cholest-4-en-3-oneSterolibacterium denitrificansSubstrate for cholest-4-en-3-one-Δ1-dehydrogenaseBacterial cholesterol metabolism nih.govresearchgate.netnih.gov
Pentalinonsterol (cholest-4,20,24-trien-3-one)Leishmania mexicanaAntiparasitic (antileishmanial)Antiparasitic drug discovery nih.gov
Pentalinonsterol (cholest-4,20,24-trien-3-one)Murine bone marrow-derived macrophagesEnhances phospholipase A2 activity and TNF-α productionImmunomodulatory effects of plant sterols mdpi.com
Ergosta-4,6,8(14),22-tetraen-3-onePolyporus umbellatus (mushroom)Immunomodulatory and antimicrobialBioactive compounds from fungi researchgate.net
Cholesta-4,6-dien-3β-olCalotropis procera (plant)Component of an extract with antimicrobial activityAntimicrobial compounds from plants jocpr.com

Chemical Derivatization and Analogue Synthesis of Cholesta 1,4,6 Trien 3 One

Design Principles for Cholesta-1,4,6-trien-3-one Analogues and Derivatives

The design of analogues and derivatives of this compound is rooted in the principles of medicinal chemistry, which seek to enhance therapeutic properties while minimizing undesirable effects. These design strategies often involve modifications to the steroid's core structure to influence its interaction with biological targets. Key approaches include homologous variations, the introduction of isosteres, and the transformation of ring systems. wiley-vch.de

Structure-activity relationship (SAR) studies are fundamental to this design process. By synthesizing a series of related compounds and evaluating their biological activity, researchers can identify the key structural features required for a desired effect. This iterative process of design, synthesis, and testing allows for the rational development of more potent and selective analogues.

Synthetic Methodologies for Structure-Activity Relationship (SAR) Studies

The synthesis of a diverse library of this compound analogues is essential for comprehensive SAR studies. These synthetic efforts typically focus on three main areas: modifications to the steroid ring system, functionalization of the side chain, and the introduction of heteroatoms or extended conjugated systems.

Modifications to the Steroid Ring System

Modifications to the A, B, C, and D rings of the this compound scaffold can significantly impact its biological activity. A common modification is the chemoselective reduction of the 3-keto group, which can lead to the formation of various stereoisomeric alcohols. nih.gov The choice of reducing agent plays a crucial role in determining the stereochemical outcome of this reaction. For example, reduction with sodium borohydride (B1222165) (NaBH₄) typically yields the 3β-hydroxy derivative, while bulkier reducing agents like L-Selectride® can favor the formation of the 3α-hydroxy epimer. nih.gov

Starting MaterialReagent(s)Key ModificationProduct(s)Reference(s)
This compoundNaBH₄Reduction of 3-keto group4,6-Cholestadien-3β-ol nih.gov
This compoundL-Selectride®Stereoselective reduction of 3-keto group4,6-Cholestadien-3α-ol nih.gov
This compoundt-BuOK, DMSO; then Ca(BH₄)₂Deconjugation and reduction3β-Hydroxy-cholesta-1,5,7-triene arkat-usa.org
This compoundAcetic anhydride (B1165640), acetyl chloride, pyridineEnol acetylation3-Acetoxy-cholesta-1,3,5,7-tetraene google.com

Functionalization of Side Chains of this compound

The C-17 side chain of this compound presents another key site for chemical modification to explore its impact on biological function. Research has shown that the introduction of polar functional groups, such as hydroxyl or carboxylic acid moieties, can significantly alter the properties of the steroid.

For example, the synthesis of 26-hydroxycholest-4-en-3-one (B98386) and the corresponding 3-oxo-cholest-4-en-26-oic acid have been reported as products of cholesterol bioconversion. nih.govnih.gov These transformations highlight the accessibility of the terminal positions of the side chain for oxidation. Similar enzymatic or chemical strategies can be envisioned for the side-chain functionalization of this compound. The introduction of a hydroxyl group at C-25 has also been a focus of synthetic efforts, often as a precursor to other biologically important steroids. nih.gov

The general approach to side-chain modification often involves the degradation of the existing side chain to a key intermediate, such as a C-17 ketone, followed by the stereocontrolled construction of a new side chain. nih.govacs.org This allows for the introduction of a wide variety of functionalities and the exploration of the influence of side-chain length and polarity on biological activity.

Parent CompoundModificationResulting Functional Group(s)Example Product(s)Reference(s)
Cholestane (B1235564) skeletonSide-chain oxidationHydroxyl, Carboxylic acid26-Hydroxycholest-4-en-3-one, 3-Oxo-cholest-4-en-26-oic acid nih.govnih.gov
Cholestane skeletonC-25 hydroxylationHydroxyl25-Hydroxycholesterol derivatives nih.gov

Introduction of Heteroatoms and Conjugate Systems

Furthermore, extending the conjugated π-system of this compound can lead to compounds with interesting photophysical properties, such as fluorescence. These fluorescent analogues are valuable tools for studying steroid-protein interactions and cellular trafficking. For example, the synthesis of fluorescent 4,6,8(14)-trien-3-one steroids has been achieved via 3-alkoxy-3,5,7-triene intermediates. These compounds, with their extended conjugation, often exhibit red-shifted absorption and emission spectra compared to the parent molecule.

Preparation of Labeled this compound Derivatives for Research (e.g., Tritium (B154650) labeling)

The synthesis of isotopically labeled derivatives of this compound, particularly with tritium (³H), is crucial for a variety of research applications, including metabolic studies, receptor binding assays, and autoradiography. mdpi.com The high specific activity of tritiated compounds allows for their sensitive detection and quantification in biological systems. nih.gov

One synthetic pathway for preparing high specific activity tritiated compounds proceeds through this compound. liverpool.ac.uk This pathway involves the conversion of cholesterol to this compound, which is then isomerized to cholesta-1,5,7-trien-3-one. Subsequent reduction yields cholesta-1,5,7-trien-3β-ol, which can then be tritiated at the C1-C2 double bond. liverpool.ac.uk

Another common method for introducing a tritium label is through the reduction of a ketone with a tritiated reducing agent, such as sodium borotritide (NaB³H₄). iaea.org This approach can be used to introduce a tritium atom at the 3-position of the steroid nucleus. The resulting tritiated alcohol can then be used in various biological assays. The choice of labeling strategy depends on the desired position of the label and the required specific activity.

Stereochemical Control in Analogue Synthesis

The stereochemistry of a steroid molecule is critical for its biological activity, as stereoisomers can have vastly different affinities for their biological targets. Therefore, controlling the stereochemical outcome of synthetic reactions is of paramount importance in the preparation of this compound analogues.

A key area where stereochemical control is crucial is in the reduction of the 3-keto group. As mentioned previously, the choice of reducing agent can selectively produce either the 3α- or 3β-hydroxy epimer. nih.gov For instance, the use of sterically hindered hydride reagents, such as L-Selectride®, can favor attack from the less hindered α-face, leading to the 3α-alcohol. Conversely, less hindered reagents like sodium borohydride tend to attack from the β-face, yielding the 3β-alcohol. nih.gov

Stereocontrol is also critical in the functionalization and construction of the C-17 side chain. Various strategies have been developed to control the stereochemistry at C-20 and other chiral centers in the side chain, often involving the use of chiral auxiliaries or stereoselective reactions. nih.gov For example, organopalladium chemistry has been employed for the stereocontrolled synthesis of steroid side chains. acs.org These methods are essential for producing enantiomerically pure analogues for biological evaluation, as different stereoisomers can exhibit distinct biological activities.

Characterization of Novel this compound Derivatives

The structural elucidation and confirmation of novel derivatives synthesized from this compound are accomplished using a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and stereochemistry of the new compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for characterizing these derivatives.

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms in the molecule. For instance, the signals for olefinic protons (typically in the δ 5.2–6.5 ppm range) are diagnostic for the position and configuration of double bonds. mdpi.com Specific coupling patterns and chemical shifts can confirm the stereochemistry of substituents, such as the α or β orientation of a hydroxyl group at C-3. nih.gov

¹³C NMR: Carbon NMR is used to identify all carbon atoms in the steroid skeleton, including the carbonyl carbon (C-3) and the sp²-hybridized carbons of the double bonds. researchgate.net

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish connectivity between protons and their spatial proximity, which is crucial for assigning complex structures and stereochemistry, as demonstrated in the characterization of ethoxy derivatives of cholestatrienol. mdpi.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the synthesized derivatives.

Electron Ionization (EI-MS): This technique provides a molecular ion peak (M⁺) and a characteristic fragmentation pattern that can serve as a fingerprint for the compound. nist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is used to separate components of a reaction mixture and identify them based on their mass spectra. nih.govosti.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For example, the conversion of the C-3 ketone in this compound to a hydroxyl group in its reduced derivatives is confirmed by the disappearance of the strong carbonyl (C=O) absorption band (around 1685 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for analyzing the conjugated π-electron systems in these steroids. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are characteristic of the extent and geometry of the conjugated double bond system. For example, this compound exhibits a characteristic λmax at approximately 300 nm. oup.com Changes in this value upon derivatization provide evidence for modifications to the conjugated system. rsc.org

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule. researchgate.net This technique has been used to confirm the structures of complex photoproducts derived from related cholestatrienes, providing absolute stereochemical details. mdpi.com

Analytical TechniqueInformation ProvidedExample ApplicationReference
¹H NMR SpectroscopyIdentifies proton environments, stereochemistry, and position of double bonds.Distinguishing between 3α- and 3β-hydroxy isomers. nih.gov
Mass Spectrometry (MS)Determines molecular weight and fragmentation patterns.Confirming the molecular formula of 4,6-cholestadien-3-one. nist.gov
Infrared (IR) SpectroscopyDetects the presence of functional groups like C=O and O-H.Confirming the reduction of the ketone in this compound. researchgate.net
UV-Vis SpectroscopyAnalyzes the conjugated double bond system.Observing the shift in λmax after chlorination. rsc.org
X-ray CrystallographyProvides the absolute 3D molecular structure.Determining the structure of diene photoproducts. mdpi.com

Computational and Theoretical Studies on Cholesta 1,4,6 Trien 3 One

Molecular Modeling and Dynamics Simulations of Cholesta-1,4,6-trien-3-one

Molecular modeling and dynamics simulations serve as powerful tools to investigate the behavior of steroidal compounds like this compound at an atomic level. These computational methods provide insights into the molecule's structural flexibility, its preferred shapes, and its interactions with biological systems.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static; it possesses a degree of flexibility, particularly within its steroidal rings and aliphatic side chain. Conformational analysis is the study of the different spatial arrangements, or conformers, that the molecule can adopt and their corresponding energy levels.

Ring A and B Conformation: The conjugated system in the A and B rings imposes a degree of planarity. Ring A, with double bonds at C1-C2 and the C3-ketone, and Ring B, with conjugated double bonds at C4-C5 and C6-C7, will favor conformations that maximize the overlap of p-orbitals. Molecular simulations of related corticosteroids show that the flexibility of Ring A is crucial for glucocorticoid action, with more rigid rings often correlating with higher potency. nih.govresearchgate.net In this compound, the cross-conjugated system involving the C3-ketone and the C4=C5-C6=C7 diene creates a relatively flat and rigid A/B ring system. rsc.org

Ring C and D Conformation: Ring C, a cyclohexane (B81311) ring, and Ring D, a cyclopentane (B165970) ring, typically adopt stable chair and envelope conformations, respectively. nih.gov Molecular dynamics simulations on other corticosteroids have demonstrated that Ring C can exhibit flexibility, transitioning between chair, boat, and twist forms, which can be critical for mineralocorticoid activity. nih.govresearchgate.net

Energy Landscapes: By employing computational methods like molecular mechanics, researchers can calculate the potential energy of thousands of possible conformers. researchgate.net Plotting these energies creates an energy landscape, which maps the stable, low-energy conformations and the energy barriers required to transition between them. For this compound, the global minimum energy conformation would represent its most stable three-dimensional shape, which is influenced by factors like steric hindrance between axial substituents and the electronic effects of the trienone system. researchgate.netresearchgate.net

Table 1: Key Factors Influencing the Conformational Profile of this compound.
Structural FeaturePrimary Influence on ConformationExpected Conformational State
A/B Ring Trienone SystemImposes planarity to maximize π-orbital overlap of the conjugated system.Relatively rigid and flattened half-chair/sofa conformations.
C-RingMaintains the standard steroid backbone structure.Typically a stable chair conformation, though some flexibility is possible. nih.gov
D-RingConnects to the C-17 side chain.Typically a stable envelope or half-chair conformation.
C-17 Aliphatic Side ChainPossesses rotational freedom around its single bonds.Multiple low-energy rotamers possible, contributing to overall molecular flexibility.

Protein-Ligand Docking Studies with Molecular Targets

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. bond.edu.aumdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.govmdpi.com

While specific docking studies targeting this compound are not extensively documented in the literature, the methodology is widely applied to similar steroidal compounds to explore their biological activities. nih.govnih.gov Steroids are known to interact with a variety of protein targets, including nuclear receptors, enzymes, and transport proteins like serum albumin. nih.govjksus.org

Potential Molecular Targets and Docking Approach:

Enzymes: A related compound, 4,6-Cholestadien-3-ol, has been shown to inhibit BACE1, an enzyme implicated in Alzheimer's disease. Given the structural similarity, this compound could be computationally docked into the active site of enzymes like steroid 5α-reductase or aromatase to predict its binding affinity and inhibitory potential. acs.org Docking simulations would reveal key interactions, such as hydrogen bonds (though this compound is a hydrogen bond acceptor only, via its carbonyl oxygen) and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govresearchgate.net

Nuclear Receptors: Steroids often exert their effects by binding to nuclear receptors (e.g., androgen receptor, glucocorticoid receptor). Docking simulations can predict the binding mode of this compound within the ligand-binding domain of these receptors, helping to rationalize potential agonist or antagonist activity. bond.edu.au

Transport Proteins: The interaction of steroids with transport proteins like human serum albumin (HSA) can be modeled to understand their pharmacokinetics. Docking studies on other steroidal ketones with HSA have identified specific binding pockets and the amino acid residues involved in the interaction. mdpi.comjksus.org

The docking process involves generating multiple possible binding poses of the ligand within the protein's active site and scoring them based on a function that estimates binding energy. The results can guide further experimental validation and the design of more potent analogues. mdpi.comresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful framework for investigating the electronic properties of molecules. researchgate.netuni-muenchen.de These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, offering deep insights into molecular structure, stability, and reactivity that complement experimental findings. researchgate.netmongoliajol.info For this compound, DFT can be used to calculate its optimized geometry, electronic properties, and predict its spectroscopic behavior. nih.govd-nb.info

HOMO-LUMO Analysis and Electrostatic Potentials

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry that explains reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.compearson.comlibretexts.org

HOMO and LUMO: The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. youtube.com The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. youtube.com In this compound, the extended π-conjugated system of the trienone is expected to be the primary location of both the HOMO and LUMO. Delocalization raises the energy of the HOMO and lowers the energy of the LUMO compared to non-conjugated systems. rsc.orgnumberanalytics.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com This gap also corresponds to the lowest energy electronic transition, which can be correlated with the molecule's absorption of UV-visible light. libretexts.org

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP map would show a region of high negative potential around the carbonyl oxygen, identifying it as a primary site for electrophilic attack and hydrogen bond acceptance. The delocalized π-system and the hydrocarbon skeleton would constitute regions of neutral or slightly positive potential.

Table 2: Conceptual Quantum Chemical Parameters for this compound.
ParameterDefinitionSignificance for Reactivity
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability; higher energy means a better nucleophile. numberanalytics.com
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability; lower energy means a better electrophile. numberanalytics.com
ΔE (HOMO-LUMO Gap)ELUMO - EHOMOA small gap implies high chemical reactivity and polarizability. numberanalytics.com
Ionization Potential (I)≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)(I + A) / 2A measure of the power of an atom or group to attract electrons.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. mongoliajol.info

Prediction of Spectroscopic Properties

Quantum chemical methods are highly effective for predicting the spectroscopic properties of molecules, which can be used to validate experimental data or to aid in structure elucidation. researchgate.netd-nb.info

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of organic molecules with a high degree of accuracy. nih.govarxiv.org The process involves first finding the lowest energy conformer of the molecule, then performing a single-point NMR calculation. nih.gov The calculated magnetic shielding tensors are then converted into chemical shifts, which can be compared with experimental spectra. For complex molecules like steroids, these predictions are invaluable for assigning specific signals to the correct atoms. Recent advances have improved accuracy by accounting for multiple conformational isomers and solvent effects. d-nb.info

Vibrational (IR and Raman) Spectroscopy: DFT calculations can compute the vibrational frequencies and intensities of a molecule. researchgate.net These theoretical frequencies correspond to the stretching and bending modes of the chemical bonds and can be directly compared to experimental Infrared (IR) and Raman spectra. This comparison helps to confirm the presence of specific functional groups, such as the C=O and C=C bonds of the trienone system in this compound.

Electronic (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations. researchgate.net The results can predict the wavelength of maximum absorption (λmax) in a UV-Vis spectrum, which for this compound would be dominated by the π → π* transition of its extensive conjugated system. libretexts.org

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. mdpi.comresearchgate.net A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and streamlining the drug discovery process. drugdesign.org

While no specific QSAR studies focusing on this compound analogues are prominently reported, the methodology has been successfully applied to many classes of steroids, including anabolic steroids and 5α-reductase inhibitors. acs.orgresearchgate.net

The QSAR Methodology for Steroid Analogues:

Data Set Selection: A QSAR study begins with a set of structurally related compounds (analogues) with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition). mdpi.com For this compound, analogues could be created by modifying the C-17 side chain, or by adding various substituents (e.g., methyl, halogen) to the steroid nucleus.

Descriptor Calculation: For each analogue in the series, a wide range of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify different aspects of the molecule's physicochemical properties.

Model Development and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is developed that relates a selection of descriptors to the observed biological activity. researchgate.net The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. drugdesign.org

Table 3: Types of Molecular Descriptors Used in QSAR Studies of Steroid Analogues.
Descriptor ClassExamplesInformation Encoded
Constitutional/2D Molecular Weight, Number of Rotatable Bonds, Atom CountsBasic molecular composition and connectivity.
Topological Wiener Index, Kier & Hall Connectivity IndicesDescribes molecular shape and branching in 2D.
Geometrical/3D Molecular Surface Area, Molecular Volume, Principal Moments of InertiaQuantifies the 3D shape and size of the molecule. drugdesign.org
Electronic Dipole Moment, HOMO/LUMO Energies, Atomic ChargesDescribes the electronic distribution and reactivity. researchgate.net
Hydrophobic LogP (Octanol-Water Partition Coefficient)Measures the lipophilicity of the molecule, crucial for membrane permeability. drugdesign.org
Steric Molar Refractivity (MR), Sterimol ParametersQuantifies the steric bulk of substituents. drugdesign.org

A successful QSAR model for analogues of this compound would provide valuable insights into which structural features are essential for a specific biological activity, such as identifying that a bulky, lipophilic side chain enhances activity while a polar group on the A-ring diminishes it. This information is critical for the rational design of new, potentially therapeutic agents. nih.gov

De Novo Ligand Design Approaches Utilizing this compound Scaffolds

De novo drug design is a computational strategy that aims to generate novel molecular structures with desired biological activities from the ground up. mdpi.com This approach can be broadly categorized into structure-based and ligand-based methods. mdpi.com The rigid, polycyclic structure of this compound makes its scaffold an intriguing starting point for the design of new bioactive molecules.

While direct examples of de novo design campaigns starting from the this compound scaffold are not prominently documented in publicly available research, the principles of this methodology can be readily applied. The process would typically involve using the cholestane (B1235564) framework as a core structure, which can then be elaborated with various functional groups to optimize interactions with a specific biological target. arxiv.orgnih.gov

Conceptual Application:

A hypothetical de novo design study could begin by identifying a biological target of interest, for instance, an enzyme or receptor implicated in a disease pathway. The this compound scaffold would then be placed within the active site of this target. Computational algorithms would subsequently "grow" new functionalities from the scaffold, adding atoms and fragments in a way that maximizes favorable interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with the protein's amino acid residues.

Modern de novo design software can explore vast chemical spaces by combining fragment libraries or using generative models, often guided by machine learning algorithms to predict the properties of the designed molecules. mdpi.comschrodinger.com For the this compound scaffold, this could involve the generation of a virtual library of derivatives with modifications at various positions, which are then scored and ranked based on their predicted binding affinity and drug-like properties.

Table 1: Potential Modifications of the this compound Scaffold in De Novo Design

Modification SiteType of ModificationPotential Interaction
C3-ketoneReduction to hydroxyl, conversion to oxime or hydrazoneAltering hydrogen bonding capacity
A-ring double bondsSaturation, epoxidationModifying ring conformation and electronics
Side chain at C17Shortening, lengthening, adding polar groupsExploring deeper pockets, improving solubility
Steroid backboneIntroduction of heteroatoms (e.g., N, O)Creating novel pharmacophoric features

Cheminformatics and Data Mining for this compound Research

Cheminformatics and data mining are powerful tools for analyzing large datasets of chemical compounds to identify structure-activity relationships (SAR) and predict the properties of new molecules. mdpi.com For a compound like this compound, these approaches can provide valuable insights for guiding further research.

Data Mining in Steroid Research:

Data mining techniques can be used to analyze large chemical databases (e.g., PubChem, ChEMBL) to identify compounds with similar structural features or predicted biological activities to this compound. This can help in identifying potential off-target effects or new therapeutic applications.

A cheminformatic analysis of a virtual library of this compound derivatives would typically involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties.

Table 2: Key Molecular Descriptors for Cheminformatics Analysis of this compound

DescriptorValue (for this compound)Significance in Drug Discovery
Molecular Weight380.6 g/mol nih.govInfluences absorption and distribution
XLogP35.8Predicts lipophilicity and membrane permeability
Hydrogen Bond Donors0Affects solubility and target binding
Hydrogen Bond Acceptors1Affects solubility and target binding
Rotatable Bond Count5Relates to conformational flexibility
Topological Polar Surface Area17.1 Ų nih.govPredicts cell permeability

By mining data from databases of known active compounds, it's possible to build predictive models. For instance, if a set of steroids with known activity against a particular receptor is analyzed, a model could be developed to predict whether this compound or its derivatives would also be active. A chemoinformatic exploration of the chemical space of natural steroids has shown that physicochemical and topological properties are closely related to their biological function and biosynthetic origin. chemrxiv.org

Analytical Methodologies for Detection and Quantification of Cholesta 1,4,6 Trien 3 One in Research Contexts

Sample Preparation Techniques for Complex Biological and Environmental Matrices.nih.govresearchgate.net

The analysis of Cholesta-1,4,6-trien-3-one from intricate matrices such as tissues, plasma, and other biological fluids presents considerable challenges due to the compound's low abundance and the presence of interfering substances. nih.govresearchgate.net Consequently, effective sample preparation is a cornerstone of accurate analysis.

A common initial step involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the bulk of the sample matrix. For instance, a modified Folch method, utilizing a chloroform-methanol mixture, is often employed for lipid extraction from cell lysates and tissues. researchgate.net This is typically followed by centrifugation to remove insoluble materials. researchgate.net

Further purification is often necessary to remove other lipids and interfering compounds. Column chromatography is a widely used technique for this purpose. Silica gel columns are frequently employed, with elution gradients of solvents like hexane (B92381) and ethyl acetate (B1210297) to separate different sterol fractions. For example, a gradient of hexane/ethyl acetate can effectively separate dienols from trienones. In some protocols, the residue from an initial extraction is chromatographed on alumina, with elution using benzene (B151609)/hexane followed by benzene to afford the purified trienone. prepchem.com Thin-layer chromatography (TLC) can also be utilized for both purification and initial identification, with specific solvent systems providing separation of the target compound. nih.gov

Here is a table summarizing common extraction and purification techniques:

TechniqueDescriptionCommon Solvents/MaterialsApplication Notes
Liquid-Liquid Extraction (LLE)Partitioning the analyte between two immiscible liquid phases.Chloroform-methanol, Ethyl acetateEffective for initial lipid extraction from biological fluids and tissues. researchgate.net
Solid-Phase Extraction (SPE)Isolating the analyte by passing the sample through a solid sorbent.Silica cartridges, Aminopropyl cartridgesCan be used for selective enrichment of sterol fractions. researchgate.net
Column ChromatographySeparating compounds based on their differential adsorption to a stationary phase.Silica gel, AluminaUsed for purification, often with gradient elution using hexane and ethyl acetate.
Thin-Layer Chromatography (TLC)Separation on a thin layer of adsorbent material.Silica gel platesUseful for monitoring reaction progress and for small-scale purification. nih.gov

To improve the volatility and thermal stability of steroidal compounds for gas chromatography (GC) analysis, and to enhance ionization efficiency for mass spectrometry (MS), derivatization is a common strategy. While direct derivatization of this compound itself is less commonly detailed, related sterols are often derivatized. For instance, hydroxyl groups of sterols can be converted to trimethylsilyl (B98337) (TMS) ethers or other derivatives. In some cases, derivatization is used to protect functional groups during subsequent reaction steps, such as the conversion to an acetate ester using acetic anhydride (B1165640) in pyridine. google.com For some sterol sulfates, derivatization with trifluoroacetic anhydride (TFAA) has been explored, although its applicability is limited to certain structures. uni-muenchen.de

Advanced Chromatographic-Mass Spectrometric (LC-MS/MS, GC-MS/MS) Quantification.nih.govplos.org

For the sensitive and specific quantification of this compound, the coupling of chromatographic separation with mass spectrometric detection is the gold standard.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are powerful techniques that provide high selectivity and sensitivity. nih.govplos.org In LC-MS/MS, the compound is first separated by liquid chromatography, then ionized (e.g., by electrospray ionization - ESI) and detected by a mass spectrometer. biorxiv.org GC-MS/MS involves separation by gas chromatography followed by ionization (often by electron ionization - EI) and mass analysis. lcms.cz The use of tandem mass spectrometry (MS/MS) allows for the selection of a specific parent ion, its fragmentation, and the monitoring of a specific fragment ion, which greatly enhances specificity by reducing background noise. biorxiv.org

A table of typical parameters for LC-MS/MS and GC-MS/MS analysis of related steroidal compounds is provided below:

ParameterLC-MS/MS (Example for Sterols)GC-MS/MS (Example for Sterols)
ColumnReverse-phase C18 column biorxiv.orgDB-5 type column lcms.cz
Mobile Phase (LC)Gradient of water and methanol (B129727) with additives like ammonium (B1175870) formate (B1220265) lcms.czN/A
Carrier Gas (GC)N/AHelium lcms.cz
Ionization SourceElectrospray Ionization (ESI) lcms.czElectron Ionization (EI) lcms.cz
MS ModeAuto MS/MS or Multiple Reaction Monitoring (MRM) lcms.czFull Scan or Selected Ion Monitoring (SIM) lcms.cz

Any quantitative method must be rigorously validated to ensure reliable results. Method validation for this compound analysis would involve assessing several key parameters in line with regulatory guidelines. This includes determining the linearity of the calibration curve, the limits of detection (LOD) and quantification (LOQ), precision (repeatability and reproducibility), and accuracy (trueness). researchgate.netijper.org For example, a study on a related compound, 7α-hydroxy-4-cholesten-3-one (C4), demonstrated excellent analytical performance by passing all validation criteria, including accuracy, precision, and freedom from matrix effects. researchgate.net

Isotope dilution mass spectrometry (IDMS) is considered a definitive method for the quantitative measurement of organic compounds. nih.gov This technique involves adding a known amount of a stable isotopically labeled version of the analyte (e.g., deuterated this compound) to the sample as an internal standard. epa.gov Because the labeled standard is chemically identical to the analyte, it co-elutes and co-ionizes, allowing for the correction of analyte losses during sample preparation and variations in instrument response. epa.govptb.de This approach enables highly accurate and precise absolute quantification. nih.gov The use of a stable isotope-labeled internal standard is a key feature in robust LC-MS/MS methods for related endogenous compounds. nih.gov

Immunochemical Assays (e.g., ELISA) for High-Throughput Screening in Research.

While highly specific and sensitive, chromatographic-mass spectrometric methods can be time-consuming and require expensive instrumentation. For high-throughput screening of a large number of samples in a research setting, immunochemical assays like the enzyme-linked immunosorbent assay (ELISA) can be a valuable alternative. mybiosource.com

These assays are based on the specific binding of an antibody to the target antigen (in this case, this compound). An ELISA for a specific compound would involve immobilizing either the antigen or an antibody on a microplate, followed by a series of incubation and washing steps with enzyme-conjugated antibodies and a substrate that produces a measurable signal (e.g., colorimetric). mybiosource.com The intensity of the signal is proportional to the amount of the analyte in the sample. While ELISA kits are commercially available for other steroidal compounds like 7-alpha-Hydroxycholest-4-en-3-one, the development of a specific and validated ELISA for this compound would be necessary for its application in high-throughput research. mybiosource.com Such assays are often used for screening purposes, with positive results typically confirmed by a more definitive method like LC-MS/MS.

Electrochemical and Optical Biosensor Development for this compound Detection

The detection of specific steroid molecules like this compound is a growing area of interest in various research fields. Biosensors, which combine a biological recognition element with a signal transducer, offer a promising alternative to traditional analytical methods by providing rapid, sensitive, and often portable detection solutions. sci-hub.stmdpi.com Development in this area for steroids, including analogs of this compound, has focused on both electrochemical and optical transduction methods.

Electrochemical Biosensors:

Electrochemical biosensors measure changes in electrical properties resulting from the interaction between the target analyte and a biorecognition molecule. sci-hub.strsc.org These sensors are noted for their high sensitivity, cost-effectiveness, and potential for miniaturization. mdpi.com For steroid detection, research has explored several approaches:

Enzymatic Biosensors: These often utilize enzymes like cholesterol oxidase (ChOx) and cholesterol esterase (ChE), which catalyze reactions with cholesterol and its derivatives. mdpi.com The reaction can produce detectable species like hydrogen peroxide, whose oxidation or reduction at an electrode surface generates a current proportional to the analyte concentration. mdpi.com While not specific to this compound, the principles can be adapted. For instance, Cholest-4-en-3-one-Δ1-dehydrogenase is an enzyme that catalyzes the conversion of cholest-4-en-3-one to cholesta-1,4-dien-3-one (B1207908), demonstrating enzymatic activity on a closely related structure. nih.gov

Immunosensors: These employ antibodies as the recognition element, offering high specificity. A label-free immunosensor for detecting the steroid hormone 17,20β-dihydroxy-4-pregnen-3-one (DHP) was developed using a gold electrode functionalized with a self-assembled monolayer. neliti.com The binding of the hormone to the immobilized antibody alters the electrochemical activity, which can be measured by techniques like cyclic voltammetry. neliti.com

Molecularly Imprinted Polymers (MIPs): MIECs (molecularly imprinted electrochemical sensors) are synthetic receptors created by polymerizing monomers around a template molecule (the analyte or a close analog). mdpi.com After removing the template, cavities are left that are highly specific for the target molecule. mdpi.com This technology has been successfully applied to the detection of other steroids, like estradiol (B170435), in various samples. mdpi.com

Optical Biosensors:

Optical biosensors utilize light to detect the binding event between the analyte and the biorecognition element. mdpi.comnih.gov They are advantageous for their high sensitivity and the possibility of real-time, label-free analysis. mdpi.com

Surface Plasmon Resonance (SPR): SPR is a powerful label-free technique that detects changes in the refractive index at the surface of a sensor chip where a biorecognition molecule is immobilized. nih.gov The binding of the analyte alters the refractive index, causing a measurable shift in the resonance angle of reflected light. SPR has been used for the diagnosis of viral infections by detecting antibodies against viral antigens and for monitoring therapeutic drugs. nih.govmdpi.com

Fluorescence-Based Biosensors: These sensors measure changes in fluorescence upon analyte binding. mdpi.com Genetically encoded biosensors have been engineered for detecting steroid metabolites like calcitriol (B1668218) and calcifediol (B1668214) by leveraging human vitamin D receptors. acs.org The binding of the steroid ligand triggers a conformational change that leads to the expression of a fluorescent reporter protein, providing a quantifiable signal. acs.org

Aptamer-Based Sensors: Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets, including small molecules like steroids, with high affinity and specificity. mdpi.com They can be integrated into optical platforms where binding induces a conformational change that can be detected through fluorescence or other optical signals. mdpi.com

While biosensors specifically designed for this compound are not yet widely reported, the technologies developed for other steroids demonstrate the significant potential for creating such analytical tools. neliti.comki.si The table below summarizes key features of biosensor technologies applicable to steroid detection.

Biosensor TypeTransduction PrincipleBiorecognition ElementKey AdvantagesExample Application (Steroids)
Electrochemical Immunosensor Amperometry/VoltammetryAntibodyHigh specificity, label-free potentialDetection of 17,20β-dihydroxy-4-pregnen-3-one (DHP) neliti.com
Molecularly Imprinted Electrochemical Sensor (MIECS) Amperometry/VoltammetryMolecularly Imprinted Polymer (MIP)High selectivity, stability, reusability, low cost mdpi.comDetection of estradiol in milk and water samples mdpi.com
Genetically Encoded Fluorescence Biosensor FluorescenceReceptor Protein (e.g., VDR)High specificity, cost-effective, high-throughput acs.orgDetection of calcitriol and calcifediol acs.org
Surface Plasmon Resonance (SPR) Biosensor Refractive Index ChangeAntibody/ReceptorReal-time, label-free detection, kinetic analysis nih.govMonitoring therapeutic antibodies mdpi.com

Quality Assurance and Quality Control in this compound Analytical Research

Quality assurance (QA) and quality control (QC) are essential components of analytical research, ensuring that data generated are reliable, reproducible, and accurate. google.com In the context of analyzing this compound, these principles apply to all stages of the analytical process, from sample handling to data reporting. researchgate.net

Quality Assurance (QA):

Method Validation: Before routine use, any analytical method (e.g., HPLC, GC-MS) must be rigorously validated to prove its suitability for the intended purpose. nih.govscielo.br Validation parameters are critical for establishing the performance characteristics of the method. virginia.edu

Standard Operating Procedures (SOPs): Detailed SOPs for every analytical procedure must be documented and followed by all laboratory personnel. This ensures consistency in sample preparation, instrument operation, and data analysis.

Personnel Training: Analysts must be thoroughly trained on the specific methods and instrumentation used for this compound analysis. aksci.com

Instrument Calibration and Maintenance: All analytical instruments, such as chromatographs and mass spectrometers, must be regularly calibrated and maintained according to established schedules to ensure they are performing within specifications. nih.gov

Quality Control (QC):

QC refers to the operational techniques and activities used to fulfill requirements for quality. google.com These are the practical steps taken during analysis to ensure the results are valid.

Use of Reference Materials and Standards: Certified reference materials (CRMs) of this compound, if available, should be used to calibrate instruments and validate methods. In their absence, well-characterized in-house standards are necessary.

Control Samples: QC samples, such as blanks, spikes, and duplicates, must be analyzed alongside research samples in each analytical batch. virginia.edu

Blank Samples: A matrix blank (a sample identical to the test samples but without the analyte) is analyzed to check for contamination from reagents or the environment. nih.gov

Spiked Samples (Matrix Spikes): A known quantity of this compound is added to a sample to assess the method's accuracy and recovery. virginia.edunih.gov

Duplicate Samples: A sample is analyzed twice to assess the method's precision. virginia.edu

Control Charts: The results from QC samples are often plotted on control charts to monitor the performance of the analytical method over time. Deviations outside of pre-defined limits indicate a potential problem with the analysis.

The table below outlines the key validation parameters that must be assessed for analytical methods used in this compound research.

Validation ParameterDescriptionAcceptance Criteria ExampleReference
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte in blank samples. scielo.brnih.gov
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples.Correlation coefficient (r²) ≥ 0.99 for the calibration curve. researchgate.netscielo.br
Accuracy/Recovery The closeness of the test results obtained by the method to the true value. Often assessed by spike recovery.Recovery within 80-120% of the spiked amount. researchgate.netvirginia.edu
Precision (Repeatability & Intermediate Precision) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15%. scielo.brvirginia.edu
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically calculated as 3 times the signal-to-noise ratio. scielo.brnih.gov
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically calculated as 10 times the signal-to-noise ratio; precision (%CV) should be <20%. scielo.brvirginia.edu
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results despite minor changes in mobile phase composition, pH, or temperature.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration remains within ±15% of the initial value over the tested period.

By implementing a robust QA/QC framework, researchers can ensure the integrity and validity of their findings related to this compound.

Metabolism and Environmental Fate of Cholesta 1,4,6 Trien 3 One in Non Human Systems

Biotransformation Pathways in Microorganisms

The microbial metabolism of steroids like Cholesta-1,4,6-trien-3-one is a key area of research due to its environmental and biotechnological implications. omicsonline.org Microorganisms have demonstrated the ability to transform and degrade steroids through various enzymatic reactions. omicsonline.orgnih.gov

Microbial Oxidation and Reduction Reactions

Microbial systems are capable of carrying out oxidation and reduction reactions on the steroid nucleus. For instance, the initial steps in the microbial degradation of cholesterol, a related sterol, involve the oxidation of the 3β-hydroxyl group and isomerization to form cholest-4-en-3-one. omicsonline.org This is followed by a dehydrogenation at the C-1 and C-2 positions to yield cholesta-1,4-dien-3-one (B1207908). omicsonline.orgresearchgate.net This Δ1-dehydrogenation is a critical step catalyzed by flavoproteins and can occur under both oxic and anoxic conditions. omicsonline.orgresearchgate.net

In the context of this compound, various hydride reagents have been shown to selectively reduce the α,β-unsaturated carbonyl group. nih.gov For example, reduction with sodium borohydride (B1222165) (NaBH4) can yield 4,6-cholestadien-3β-ol, while using L-Selectride results in the formation of 4,6-cholestadien-3α-ol. nih.gov These reactions highlight the potential for microorganisms to perform similar stereoselective reductions.

Some bacterial strains, such as Lactobacillus helveticus, have been found to possess cholesterol oxidase-like activity, which can lead to the biotransformation of cholesterol into products like cholesta-4,6-dien-3-ol. scispace.com Furthermore, studies with various microbial strains, including those from the genera Streptomyces, Arthrobacter, Bacillus, and Nocardia, have demonstrated the ability to oxidize cholesterol, producing intermediates like cholestenone and cholesta-1,4-dien-3-one. tandfonline.com The complete degradation of the cholesterol molecule has been observed in several of these genera. tandfonline.com

MicroorganismMetabolic ActionResulting Product(s)
Streptomyces sp.OxidationCholesta-1,4-dien-3-one
Arthrobacter, Bacillus, Brevibacterium, Corynebacterium, Microbacterium, Mycobacterium, Nocardia, Protaminobacter, Serratia, and StreptomycesComplete decompositionIntermediates including cholestenone and cholesta-1,4-dien-3-one
Lactobacillus helveticusCholesterol oxidase-like activityCholesta-4,6-dien-3-ol
Sterolibacterium denitrificansΔ1-desaturationCholesta-1,4-dien-3-one from cholest-4-en-3-one

Conjugation and Hydroxylation Patterns

Hydroxylation is another significant biotransformation pathway in microbial steroid metabolism. Bacterial cholesterol oxidases have been shown to catalyze the hydroxylation of cholesterol, leading to products like 4-cholesten-6-ol-3-one. nih.gov This reaction can be performed by cholesterol oxidases from Streptomyces, Brevibacterium sterolicum, and Pseudomonas species. nih.gov

In Burkholderia cepacia SE-1, cholesterol can be transformed into 7β-hydroxycholesterol and 7-oxocholesterol through hydroxylation. nih.gov This bacterium possesses a hydroxylase belonging to the catalase/peroxidase family that acts on cholesterol. nih.gov While direct evidence for the conjugation of this compound in microorganisms is limited in the provided context, the metabolism of related steroidal hydrocarbons involves dihydroxylation followed by conjugation with glucuronic acid in microsomal systems, suggesting a potential pathway for microbial conjugation as well. journals.co.za

Metabolic Studies in Non-Human Animal Models (e.g., Liver Microsomes, In Vivo Animal Models)

The metabolism of this compound and its precursors has been investigated in various non-human animal models, primarily using liver microsomes and in vivo studies. These studies provide insights into the metabolic pathways and the enzymes responsible for the biotransformation of this compound.

Identification of Metabolites and Metabolic Enzymes

In mouse liver microsomes, the metabolism of related compounds like cholesta-4,7-dien-3-one (B99512) and cholesta-4,6-dien-3-one (B116434) has been studied. nih.gov Cholesta-4,6-dien-3-one can be metabolized to 4-cholesten-3-one (B1668897) and cholestanol (B8816890) in the liver, adrenals, and brain of rats. nih.govhmdb.ca This conversion highlights the reduction of the double bonds at the C-6 and C-1 positions.

The enzymes responsible for these transformations are primarily located in the liver microsomes and often require co-factors like NADPH. journals.co.zathermofisher.com Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in steroid metabolism. mdpi.comwikipedia.org Specifically, CYP enzymes catalyze various oxidative reactions, including hydroxylations. mdpi.com For example, the metabolism of 5α-cholesta-1,3,6-triene in mouse and rat liver microsomes involves dihydroxylation at the 6,7-double bond to form 5α-cholesta-1,3-diene-6β,7α-diol, which is then conjugated with glucuronic acid. journals.co.za This reaction is dependent on NADPH. journals.co.za

In vivo studies in obese, diabetic db/db mice showed that dietary cholest-4-en-3-one is metabolized to cholestanol and coprostanol, which were detected in the plasma and liver. mdpi.com

Animal ModelTissue/SystemParent CompoundIdentified Metabolite(s)Enzyme System
MouseLiver MicrosomesCholesta-4,6-dien-3-oneNot specifiedMicrosomal enzymes
RatLiver, Adrenals, BrainCholesta-4,6-dien-3-one4-cholesten-3-one, CholestanolNot specified
Mouse, RatLiver Microsomes5α-cholesta-1,3,6-triene5α-cholesta-1,3-diene-6β,7α-diol glucuronideMicrosomal enzymes (NADPH-dependent)
db/db MiceIn Vivo (Plasma, Liver)Cholest-4-en-3-oneCholestanol, CoprostanolGut microbiota and host enzymes

Species-Specific Differences in Metabolism

The capacity to metabolize cholesta-4,6-dien-3-one varies between different tissues and species. nih.gov For instance, while the liver, adrenals, and brain of rats can convert this compound, no such conversion was found in the intestinal mucosa or kidneys. nih.gov

Studies comparing the in vitro metabolism of various compounds in liver microsomes from humans, monkeys, dogs, rats, and mice often reveal significant species-specific differences in the rates of metabolism and the types of metabolites formed. srce.hr These differences can be attributed to variations in the expression and activity of metabolic enzymes, such as the cytochrome P450s. mdpi.com For example, the metabolism of 7-dehydrocholesterol (B119134) in the adrenal glands shows variations among rats, rabbits, dogs, and pigs, indicating species-dependent pathways. plos.org

Environmental Degradation and Persistence of this compound

Steroids are considered environmental compounds that can be resistant to degradation. nih.gov The persistence of chemicals in the environment is a significant concern, and biodegradation is a key factor in mitigating this. concawe.eu

The microbial degradation of cholesterol, a structurally similar compound, has been studied extensively. Bacteria can utilize cholesterol as a carbon source, initiating its breakdown through oxidation and side-chain degradation. nih.govresearchgate.net The initial steps often involve the formation of cholest-4-en-3-one and subsequently cholesta-1,4-dien-3-one. omicsonline.orgnih.gov The persistence of such compounds can be influenced by the adaptation of microbial communities, which can develop an increased capacity for biodegradation over time. concawe.eu

The degradation of the cholesterol side chain is proposed to occur via a β-oxidation-like process. nih.govacs.org This involves hydroxylation at the C26 position, catalyzed by enzymes like cytochrome P450 monooxygenase CYP125, followed by further oxidation to a carboxylic acid. nih.govmdpi.com The complete degradation of the steroid nucleus follows the 9(10)-seco-pathway. mdpi.com While specific studies on the environmental fate of this compound are not detailed in the provided results, the pathways established for cholesterol provide a strong model for its likely environmental degradation, which would involve microbial oxidation, hydroxylation, and eventual ring cleavage.

Photodegradation Mechanisms

The photodegradation of this compound is dictated by its structure, specifically the conjugated triene and α,β-unsaturated ketone chromophores, which are highly photoreactive upon absorption of ultraviolet (UV) radiation. cymitquimica.comignited.inrsc.org While direct studies on this specific molecule are limited, the mechanisms can be inferred from research on similar steroidal structures.

The key photochemical reactions for conjugated trienes and steroidal ketones include:

Isomerization: UV exposure can induce cis-trans isomerization around the double bonds, leading to a variety of geometric isomers. ignited.inscirp.org For conjugated trienes like those in vitamin D analogues, a complex series of photoisomerizations can occur, yielding products such as tachysterol (B196371) and lumisterol (B196343) analogues. researchgate.netnih.gov

Rearrangements: Cross-conjugated cyclohexadienones, similar to the A-ring of this compound, are known to undergo "lumi" rearrangements, forming complex, cage-like isomers. rsc.org Other rearrangements can involve the homolytic cleavage of C-C bonds, leading to novel ring structures, such as cyclopentenone photoproducts observed in the photolysis of testosterone. scirp.orgresearchgate.net

Oxidation and Hydration: In the presence of oxygen, photo-oxidation can occur, leading to the formation of peroxides and hydroxylated derivatives. In aqueous environments, hydration reactions can add water molecules across the double bonds, forming various hydrated photoproducts. scirp.orgresearchgate.net

Ring-Opening and Ring-Closing Reactions: The conjugated triene system can undergo electrocyclic reactions. For instance, the B-ring of 7-dehydrocholesterol photochemically opens to form pre-vitamin D₃. rsc.org Conversely, photochemical ring-closure reactions are also possible, creating new cyclic structures. rsc.org

The specific products formed from this compound photodegradation depend on factors like the wavelength of light, the solvent, and the presence of oxygen. ignited.innih.gov The complex mixture of photoisomers and rearrangement products that can result poses significant challenges for isolation and structural elucidation. researchgate.net

Reaction TypeDescriptionPotential Products/IntermediatesGoverning Factors
IsomerizationChange in the geometric configuration (cis/trans) around the double bonds.Geometric isomers of this compound.Wavelength, solvent. ignited.in
Photochemical RearrangementReorganization of the carbon skeleton, leading to new ring structures."Lumi" isomers, cyclopentenone derivatives. rsc.orgscirp.orgChromophore structure. rsc.org
Photo-oxidationReaction with oxygen upon light excitation.Hydroxylated derivatives, peroxides. Presence of oxygen.
Electrocyclic ReactionsPericyclic reactions involving the triene system leading to ring opening or closure.Secosteroids (ring-opened), new polycyclic structures. rsc.orgConformation of the triene system. ignited.in

Biodegradation in Soil and Aquatic Environments

The biodegradation of this compound in soil and aquatic systems is expected to proceed via pathways established for the microbial degradation of cholesterol and other steroids. nih.gov Numerous bacteria, particularly from the genera Actinobacteria (e.g., Mycobacterium, Rhodococcus, Saccharopolyspora) and Proteobacteria (e.g., Comamonas, Sterolibacterium), are capable of completely degrading the steroid nucleus. nih.govomicsonline.orgmdpi.com

The degradation process typically begins with modifications to the A-ring and the C17 side chain. nih.gov

Initial Transformations: The degradation of cholesterol starts with the oxidation of the 3β-hydroxyl group and isomerization of the double bond to form Cholest-4-en-3-one. nih.gov This intermediate is then often dehydrogenated at the C1-C2 position by 3-ketosteroid-Δ¹-dehydrogenases (KSTDs) to yield Cholesta-1,4-dien-3-one. omicsonline.orgmdpi.com The presence of an additional double bond at C6 in this compound suggests it could be an intermediate or substrate in similar pathways.

Side-Chain Degradation: Concurrently or subsequently, the alkyl side chain at C17 is shortened through a process similar to β-oxidation, producing androstane (B1237026) derivatives like Androsta-1,4-diene-3,17-dione (ADD). omicsonline.orgmdpi.com

Ring Cleavage: The critical step for destroying the steroid nucleus is the cleavage of the A-ring, which requires the 1,4-diene-3-one structure. omicsonline.org The ring is hydroxylated and then opened by a dioxygenase in what is known as the 9,10-seco pathway. nih.govmdpi.com The degradation continues with the sequential cleavage of the B, C, and D rings, ultimately resulting in central carbon metabolites like pyruvate (B1213749) and acetyl-CoA that can be used by the microorganism for growth. genome.jp

Studies on the thermophilic actinobacterium Saccharopolyspora hirsuta have identified Cholest-4-en-3-one and Cholesta-1,4-dien-3-one as key intermediates in cholesterol degradation. mdpi.commdpi.com While this compound was not reported as an intermediate in that specific study, its structural similarity makes it a plausible substrate for the same enzymatic machinery. The rate and extent of biodegradation would depend on environmental conditions such as oxygen availability, temperature, and the specific microbial communities present. omicsonline.org

Degradation StageKey ReactionEnzymes Involved (Examples)Key Intermediates
Initial A-Ring ModificationDehydrogenation of the A-ring.3-Ketosteroid-Δ¹-dehydrogenase (KSTD). omicsonline.orgCholesta-1,4-dien-3-one. mdpi.com
Side-Chain OxidationHydroxylation and β-oxidation of the C17 alkyl chain.Cytochrome P450 monooxygenases (e.g., Cyp125). mdpi.com3-oxo-cholesta-1,4-dien-26-oic acid. mdpi.com
A-Ring CleavageHydroxylation followed by meta-cleavage of the A-ring.3-ketosteroid 9α-hydroxylase (KshAB), Dioxygenase (HsaC). omicsonline.org3,4-dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione. nih.gov
Full MineralizationSequential degradation of B, C, and D rings.Various hydrolases, lyases, and oxidoreductases.Pyruvate, Acetyl-CoA. genome.jp

Analytical Challenges in Studying Environmental Metabolites of this compound

The study of this compound and its metabolites in environmental matrices is fraught with analytical difficulties. These challenges arise from the compound's structure, the complexity of its degradation products, and the low concentrations typically found in environmental samples.

Separation of Isomers: Photodegradation and biodegradation can produce a wide array of structural and stereoisomers. scirp.orgresearchgate.net These isomers often have very similar physicochemical properties, making their separation by standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) extremely challenging. Distinguishing between closely eluting isomeric peaks often requires specialized columns and method optimization. researchgate.net

Mass Spectrometric Identification: While mass spectrometry (MS) is a powerful tool for identification, steroid isomers frequently yield identical or very similar mass spectra, complicating definitive identification. Furthermore, the choice of ionization technique is critical. Atmospheric Pressure Chemical Ionization (APCI), a common method for steroid analysis, can cause in-source fragmentation and dehydration, leading to weak or absent molecular ion signals, which can be easily missed or misinterpreted. omicsonline.org

Complexity of Environmental Samples: Environmental samples (soil, water, sediment) are inherently complex matrices. The extraction and cleanup of trace levels of steroids and their metabolites are difficult and can suffer from low recovery rates and interference from other organic compounds, hindering accurate quantification.

Lack of Commercial Standards: Many of the potential photodegradation and biodegradation products of this compound are not commercially available as analytical standards. This absence of reference materials makes the unambiguous identification and quantification of these metabolites exceptionally difficult, often requiring laborious isolation and structure elucidation by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Overcoming these challenges often requires a multi-technique approach, combining different chromatographic methods (e.g., GC-MS and LC-MS) and ionization sources to gain complementary information for robust structural confirmation. scirp.orgresearchgate.net

Future Perspectives and Unaddressed Research Questions for Cholesta 1,4,6 Trien 3 One

Integration of Omics Technologies in Cholesta-1,4,6-trien-3-one Research

The application of "omics" technologies offers a holistic approach to understanding the role and impact of this compound within a biological system. technologynetworks.com Integrating genomics, transcriptomics, proteomics, and metabolomics can provide an unprecedented, multi-layered view of the pathways influenced by this steroid. bioscientifica.comresearchgate.net

Future research should focus on:

Metabolomics and Lipidomics: High-resolution mass spectrometry-based metabolomics can map the complete metabolic fate of this compound, identifying previously unknown downstream metabolites and clarifying its position within the broader steroid network. bioscientifica.com This approach can create a detailed profile of how its presence alters the cellular lipid landscape.

Proteomics: By analyzing changes in protein expression in response to this compound, researchers can identify the specific enzymes responsible for its synthesis and degradation. Furthermore, proteomics can uncover protein targets that are regulated by the steroid or its metabolites, hinting at novel biological functions.

Genomics and Transcriptomics: These approaches can identify the genes encoding the metabolic enzymes that interact with this compound. mdpi.com By studying the transcriptional regulation of these genes, scientists can understand the cellular conditions under which the metabolism of this steroid is activated or suppressed.

The integration of these datasets will be crucial for building comprehensive models of steroid biosynthesis and action, moving beyond linear pathways to complex, interconnected networks. researchgate.net

Omics TechnologyPotential Application for this compound ResearchKey Research Question Addressed
Metabolomics Comprehensive profiling of the steroid and its metabolites in biological fluids and tissues.What is the complete metabolic pathway of this compound?
Proteomics Identification of enzymes involved in its metabolism and downstream protein targets.Which proteins and enzymes does this steroid interact with or regulate?
Transcriptomics Analysis of gene expression changes in response to the steroid.How does the cell transcriptionally respond to the presence of this steroid?
Genomics Identification of genes encoding key enzymes in its metabolic pathway.What is the genetic basis for the synthesis and degradation of this compound?

Exploration of Novel Biological Roles and Molecular Targets

While primarily known as a metabolic intermediate, the unique conjugated trienone structure of this compound suggests it may possess undiscovered biological activities. The steroid scaffold is a well-established framework for interacting with a wide range of biological targets, including nuclear receptors and enzymes. nyu.edumdpi.com

Unaddressed questions include:

Receptor Binding and Activation: Does this compound or its metabolites bind to and modulate the activity of nuclear receptors such as the glucocorticoid, mineralocorticoid, androgen, estrogen, or orphan receptors? High-throughput screening assays are needed to explore these potential interactions.

Enzyme Inhibition: The α,β-unsaturated ketone system is a feature in many enzyme inhibitors. Could this steroid act as an inhibitor for key enzymes in steroidogenesis (e.g., 5α-reductase, aromatase) or other signaling pathways?

Signaling Pathways: Beyond direct receptor binding, the compound could influence cellular signaling through indirect mechanisms, such as altering membrane fluidity or serving as a precursor to novel signaling molecules.

Future studies should employ techniques like molecular docking to computationally screen for potential protein targets, followed by in vitro biochemical and cell-based assays to validate these interactions.

Development of Advanced Synthetic and Biosynthetic Methodologies

The synthesis of this compound and its derivatives remains a key area for innovation. While chemical methods exist, future developments will likely focus on efficiency, selectivity, and sustainability. nyu.edu

Key future perspectives include:

Biocatalysis and Chemoenzymatic Synthesis: The use of isolated enzymes or whole-cell microorganisms offers a powerful alternative to traditional chemical reagents, providing exceptional regio- and stereoselectivity under mild conditions. rsc.orgorientjchem.orgtaylorfrancis.com Identifying and engineering enzymes (e.g., hydroxylases, dehydrogenases) that can produce or modify this compound is a major goal. researchgate.netnih.gov

Continuous Flow Chemistry: Flow chemistry can improve the efficiency, safety, and scalability of steroid synthesis. uva.nl Integrating this technology with photochemical or biocatalytic steps could streamline the production of complex steroidal compounds. uva.nl

Novel Chemical Strategies: Research into new catalytic systems for dehydrogenation or functionalization of the steroid core will continue to provide more direct and atom-economical routes to this and other polyunsaturated steroids. researchgate.netsciencedaily.comnih.gov

MethodologyAdvantage in this compound SynthesisFuture Research Goal
Biocatalysis High selectivity (regio- and stereo-), mild reaction conditions, reduced waste.Discover and engineer novel enzymes for targeted modifications. rsc.org
Continuous Flow Chemistry Improved safety, scalability, process control, and efficiency. uva.nlIntegrate with photochemistry and biocatalysis for multi-step syntheses.
Advanced Chemical Catalysis Access to novel reactivity and more efficient bond formations.Develop new catalysts for selective C-H functionalization of the steroid core.

Emerging Analytical Approaches for Comprehensive Characterization

The accurate detection and quantification of this compound in complex biological matrices is challenging due to the presence of numerous structurally similar isomers. Emerging analytical techniques promise to overcome these limitations. nih.gov

Future analytical research should leverage:

High-Resolution, Accurate-Mass (HRAM) Mass Spectrometry: Techniques like Liquid Chromatography-HRAM Mass Spectrometry (LC-HRAM-MS) provide the high resolution and mass accuracy needed to distinguish between steroids with very similar masses, enabling more confident identification in steroid profiling studies. oup.comnih.gov

Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge, providing an additional dimension of separation beyond chromatography and mass-to-charge ratio. nih.gov This technique is particularly powerful for resolving steroid isomers that are indistinguishable by mass spectrometry alone. acs.orgresearchgate.netresearchgate.net

Advanced Derivatization Strategies: Chemical derivatization can be used to target specific functional groups (like the ketone in this compound), improving ionization efficiency and chromatographic separation, and enhancing the separation of isomers in ion mobility. acs.orgresearchgate.net

These advanced methods will be instrumental in accurately mapping the metabolic pathways of this compound and discovering its potential role as a biomarker in various physiological or pathological states. mdpi.com

Theoretical and Computational Advances in Understanding this compound Chemistry

Computational chemistry and molecular modeling are becoming indispensable tools for predicting the behavior of molecules and guiding experimental design. For this compound, these approaches can provide deep insights into its structure-function relationships.

Future computational studies could focus on:

Conformational Analysis: The flexibility of the steroid rings and side chain can influence biological activity. nih.gov Advanced computational methods like Density Functional Theory (DFT) and molecular dynamics simulations can predict the most stable conformations of this compound and how its structure fluctuates in different environments. nih.govresearchgate.net

Molecular Docking and Binding Free Energy Calculations: These in silico techniques can predict whether this compound can bind to the active sites of various enzymes and receptors. mdpi.com This allows for the rapid screening of thousands of potential targets, prioritizing candidates for experimental validation.

Prediction of Spectroscopic Properties: Computational methods can accurately predict spectroscopic data (e.g., NMR, IR spectra), which aids in the structural elucidation and confirmation of synthetic products and isolated metabolites. nih.gov

These theoretical approaches will accelerate the discovery of new biological roles and help in the rational design of novel derivatives with specific therapeutic properties.

Interdisciplinary Research Opportunities involving this compound

The study of this compound is not confined to chemistry and biology. Significant opportunities exist at the intersection of various scientific disciplines.

Promising interdisciplinary avenues include:

Microbiome Research: The gut microbiota is known to play a crucial role in steroid and cholesterol metabolism. nih.govnih.govmdpi.com Investigating how gut microbes metabolize this compound could reveal novel bioactive steroids and provide insights into the complex interplay between the host and its microbiome in maintaining metabolic health. gutmicrobiotaforhealth.com

Materials Science and Supramolecular Chemistry: The rigid steroid scaffold is an attractive building block for creating novel materials. frontiersin.org this compound and its derivatives could be explored for the development of liquid crystals, gels, or as components in drug delivery systems. The incorporation of heteroatoms or ferrocene (B1249389) units into the steroid structure has been shown to create materials with interesting electronic and catalytic properties. nih.gov

Chemical Biology: Modified versions of this compound could be synthesized and used as chemical probes. By attaching fluorescent tags or reactive groups, these probes could be used to identify and visualize its binding partners within cells, providing a powerful tool for elucidating its molecular targets and mechanisms of action.

By embracing these interdisciplinary approaches, the scientific community can uncover entirely new applications and fundamental roles for this versatile steroidal compound.

Q & A

What are the established synthetic pathways for Cholesta-1,4,6-trien-3-one, and how can experimental conditions be optimized?

Level: Basic
Methodological Answer:
this compound is synthesized via oxidative decomposition of cholesterol derivatives. For example, cholesterol-7-hydroperoxide decomposes to yield cholesta-4,6-dien-3-one, which can be further oxidized or modified. Reduction of this compound with superhydride (12 equivalents) under anhydrous conditions has been used to produce 4,6-dien-3-one derivatives . Optimization involves controlling reaction temperature (e.g., −78°C for hydride reductions) and stoichiometric ratios. Replicate protocols from peer-reviewed syntheses, and validate purity via HPLC or GC-MS.

How can researchers characterize the structural and electronic properties of this compound?

Level: Basic
Methodological Answer:
Use a combination of NMR (¹H, ¹³C, DEPT), high-resolution mass spectrometry (HRMS), and UV-Vis spectroscopy. For electronic properties, computational methods like DFT can predict absorption spectra and frontier molecular orbitals. Ensure sample purity (>95%) via chromatographic methods (TLC, HPLC) before characterization. Cross-reference spectral data with published literature to confirm assignments .

What analytical techniques are suitable for detecting this compound in complex biological matrices?

Level: Advanced
Methodological Answer:
LC-MS/MS with electrospray ionization (ESI) is preferred due to its sensitivity in detecting low-abundance steroidal compounds. For fungal or plant extracts (e.g., Aspergillus niger), perform gradient elution with C18 columns and validate using internal standards. Include negative controls to rule out matrix interference. Relative retention times and fragmentation patterns should align with synthetic standards .

How should researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

Level: Advanced
Methodological Answer:
Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation kinetics via UV spectroscopy or LC-MS. Use Arrhenius plots to predict shelf life. Include triplicate samples and statistical analysis (e.g., ANOVA) to assess significance. Document deviations from linearity in degradation curves .

What strategies resolve contradictory data in studies on this compound’s bioactivity?

Level: Advanced
Methodological Answer:
Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent concentrations). Address this by:

  • Standardizing protocols (e.g., fixed DMSO concentrations ≤0.1% in cell-based assays).
  • Replicating experiments across independent labs.
  • Performing meta-analyses of published data to identify trends.
    Validate bioactivity claims using orthogonal assays (e.g., enzymatic inhibition vs. whole-cell antimicrobial tests) .

How can computational modeling predict the reactivity of this compound in catalytic systems?

Level: Advanced
Methodological Answer:
Employ density functional theory (DFT) to model transition states and reaction pathways. Software like Gaussian or ORCA can calculate activation energies for proposed mechanisms (e.g., hydrogenation or epoxidation). Validate predictions with experimental kinetic data. Use solvent effect models (e.g., PCM) to simulate reaction environments .

What are the best practices for ensuring reproducibility in this compound synthesis?

Level: Basic
Methodological Answer:
Document all experimental parameters: solvent purity, catalyst batch, reaction time, and workup steps. Share raw spectral data and chromatograms in supplementary materials. Use IUPAC nomenclature consistently and avoid ambiguous terms like "room temperature." Peer-review protocols before publication to identify gaps .

How to isolate this compound from natural sources while minimizing co-extracted contaminants?

Level: Advanced
Methodological Answer:
For plant or fungal extracts, use sequential extraction with solvents of increasing polarity (hexane → ethyl acetate → methanol). Fractionate via flash chromatography and monitor fractions with TLC. Confirm identity via HRMS and compare retention times with synthetic standards. Optimize solid-phase extraction (SPE) protocols to remove lipids or pigments .

What statistical methods are appropriate for analyzing dose-response relationships in this compound bioassays?

Level: Advanced
Methodological Answer:
Fit data to sigmoidal dose-response curves using nonlinear regression (e.g., GraphPad Prism). Calculate IC₅₀/EC₅₀ values with 95% confidence intervals. Perform outlier tests (Grubbs’ test) and correct for multiple comparisons (Bonferroni adjustment). Report effect sizes and p-values transparently .

How to formulate research questions that explore this compound’s role in sterol biosynthesis pathways?

Level: Advanced Methodological Answer: Align questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: “Does this compound competitively inhibit lanosterol synthase in fungal ergosterol synthesis?” Use knockout strains or isotopic tracing to validate hypotheses. Reference biochemical pathways from KEGG or MetaCyc databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.